Ethyl 6-amino-1H-indole-7-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174311-79-6 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and biological screening. This guide provides available data on this compound and outlines standard experimental protocols for the determination of its key physical characteristics.
Core Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| CAS Number | 174311-79-6 | [2] |
| Canonical SMILES | CCOC(=O)C1=C(C=C2C(=C1)NC=C2)N | |
| Storage Conditions | 0-8°C | [2] |
Estimated and Comparative Physical Properties
Quantitative physical properties for this compound are not widely published. However, data from closely related indole derivatives can provide useful estimations for researchers.
| Property | Estimated/Comparative Value | Notes |
| Melting Point | 75-79 °C (for 6-aminoindole)[3]; 126-132 °C (for 6-hydroxyindole)[4] | The melting point will be influenced by the ethyl carboxylate group and the specific substitution pattern. A broad range is expected for a novel, unpurified compound. |
| Solubility | Soluble in hot water, hot alcohol, ether, and benzene (for indole).[5] Favorable solubility and stability characteristics are noted for the title compound, though not quantified.[1] | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be pH-dependent due to the amino group. |
| Appearance | Likely a solid at room temperature.[3][4] | Based on the melting points of related indole compounds. |
Experimental Protocols for Physical Property Determination
For a novel or uncharacterized compound such as this compound, the following experimental protocols are standard for determining its physical properties.
Melting Point Determination
The melting point is a critical indicator of purity.[6]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil can be used.[6]
-
Measurement:
-
The capillary tube is placed in the apparatus and heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.[6]
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
The melting range (T₁-T₂) is reported. A sharp melting range (0.5-2 °C) is indicative of a pure compound.
-
Solubility Profiling
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.[7][8]
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, buffers at physiological pHs, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
The suspension is filtered to remove undissolved solid.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[8]
Spectroscopic Characterization
Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Approximately 5-25 mg of the compound is required for ¹H NMR, and 50-100 mg for ¹³C NMR.[9]
-
The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.[9]
-
The solution must be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.
-
An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]
-
The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[10]
-
The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[10]
-
Alternatively, for a rapid analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed directly onto the ATR crystal.[11]
c. Mass Spectrometry (MS)
Sample Preparation:
-
The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS or GC-MS.[12]
-
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for organic molecules to determine the molecular weight and fragmentation patterns.[2][12]
Visualizations
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indole derivative like this compound.
Caption: A flowchart illustrating the key stages from synthesis to the characterization of a novel chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]
- 4. 6-羟基吲哚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. who.int [who.int]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 8. fda.gov [fda.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Ethyl 6-amino-1H-indole-7-carboxylate spectroscopic data
A Technical Guide to the Spectroscopic Profile of Ethyl 6-amino-1H-indole-7-carboxylate
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from fundamental principles of spectroscopy and by comparison with structurally similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-11 | Singlet (broad) | 1H | N-H (Indole) |
| ~7.0-7.5 | Multiplet | 3H | Aromatic protons (indole ring) |
| ~6.0-6.5 | Singlet (broad) | 2H | -NH₂ (Amino group) |
| 4.34 | Quartet | 2H | -O-CH₂-CH₃ (Ethyl ester) |
| 1.38 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Ester) |
| ~140-150 | Aromatic C-N and C-NH₂ |
| ~110-130 | Aromatic C-H and C-C |
| ~100 | Aromatic C-C |
| ~60 | -O-CH₂ (Ethyl ester) |
| ~14 | -CH₃ (Ethyl ester) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H Stretching (Indole and Amine) |
| 3000-2850 | C-H Stretching (Aromatic and Aliphatic) |
| ~1700 | C=O Stretching (Ester) |
| 1600-1450 | C=C Stretching (Aromatic) |
| ~1200 | C-O Stretching (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 204.23 | [M]⁺ (Molecular Ion) |
| 159 | [M - OCH₂CH₃]⁺ |
| 131 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
While a specific synthetic protocol for this compound is not available, a general method for the synthesis of related amino-indole esters involves the reduction of a corresponding nitro-indole ester.
General Synthesis of this compound
A solution of ethyl 6-nitro-1H-indole-7-carboxylate in a suitable solvent such as ethanol or ethyl acetate is subjected to catalytic hydrogenation. A catalyst like palladium on carbon (Pd/C) is typically used. The reaction is carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Technical Guide: Spectroscopic and Structural Analysis of Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of an amino group and an ethyl carboxylate on the indole ring provides versatile handles for synthetic modification, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the structural and electronic properties of this molecule is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) characteristics and outlines standard experimental protocols for its characterization.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted using computational algorithms. These predictions are based on extensive databases of known chemical shifts and serve as a reliable estimate for experimental verification.
¹H NMR (Predicted)
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the indole core, the amino group, and the ethyl ester moiety. The chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the indole ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (indole NH) | ~10.5 - 11.5 | Broad Singlet | - |
| H2 (indole C2-H) | ~7.0 - 7.2 | Triplet | ~2.5 - 3.0 |
| H3 (indole C3-H) | ~6.4 - 6.6 | Triplet | ~2.5 - 3.0 |
| H4 (indole C4-H) | ~7.3 - 7.5 | Doublet | ~8.0 - 8.5 |
| H5 (indole C5-H) | ~6.7 - 6.9 | Doublet | ~8.0 - 8.5 |
| NH₂ (amino) | ~4.5 - 5.5 | Broad Singlet | - |
| -OCH₂CH₃ (methylene) | ~4.2 - 4.4 | Quartet | ~7.0 - 7.5 |
| -OCH₂CH₃ (methyl) | ~1.2 - 1.4 | Triplet | ~7.0 - 7.5 |
¹³C NMR (Predicted)
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~122 - 125 |
| C3 | ~100 - 103 |
| C3a | ~128 - 131 |
| C4 | ~118 - 121 |
| C5 | ~108 - 111 |
| C6 | ~140 - 143 |
| C7 | ~110 - 113 |
| C7a | ~135 - 138 |
| C=O (ester) | ~165 - 168 |
| -OCH₂CH₃ (methylene) | ~60 - 63 |
| -OCH₂CH₃ (methyl) | ~14 - 17 |
Experimental Protocols
The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound, applicable to most small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). For this compound, DMSO-d₆ is often a good choice due to the presence of exchangeable protons (NH and NH₂).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Filtration: To ensure a homogeneous solution and prevent interference from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual solvent peak can be used for calibration.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: For ¹H NMR, integrate all signals to determine the relative number of protons.
Role in Drug Discovery and Development
Indole-based compounds are integral to many areas of drug discovery due to their ability to mimic the structure of tryptophan and interact with a wide range of biological targets. Aminoindole carboxylates, such as the title compound, are particularly valuable as they serve as versatile scaffolds for the synthesis of more complex molecules.
The workflow for utilizing such a compound in a drug discovery pipeline is illustrated below.
Caption: Drug discovery workflow utilizing a core scaffold.
The amino group at the 6-position can act as a key hydrogen bond donor or a site for further functionalization, while the ethyl carboxylate at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many enzyme inhibitors, or converted to other functional groups. This dual functionality allows for the exploration of a large chemical space in the search for potent and selective modulators of biological targets.
The logical relationship between the structural features of this compound and the resulting NMR data is fundamental for its characterization and subsequent use in synthesis.
Mass Spectrometry of Ethyl 6-amino-1H-indole-7-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 6-amino-1H-indole-7-carboxylate, a key intermediate in pharmaceutical research and drug development. While specific experimental mass spectrometry data for this compound is not extensively available in the public domain, this document outlines the predicted fragmentation patterns, generalized experimental protocols for its analysis, and a logical workflow for its characterization. The information herein is compiled from the analysis of structurally related indole derivatives and serves as a valuable resource for researchers engaged in the synthesis and characterization of novel bioactive molecules. This guide addresses the core requirements of data presentation in a structured format, detailed experimental methodologies, and visual representations of analytical workflows to facilitate a comprehensive understanding of the mass spectrometric behavior of this compound.
Introduction
This compound (C₁₁H₁₂N₂O₂) is a heterocyclic compound with a molecular weight of 204.23 g/mol . Its structure, featuring an indole scaffold with amino and carboxylate functionalities, makes it a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and for the development of anti-cancer and anti-inflammatory drugs.[1] Accurate characterization of this molecule is paramount for its application in drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive technical overview of the expected mass spectrometric behavior of this compound.
Predicted Mass Spectrometry Data
Due to the absence of publicly available experimental mass spectra for this compound, the following table summarizes the predicted major fragment ions based on the established fragmentation patterns of related indole derivatives, primary amines, and ethyl esters. Electron Ionization (EI) is a common technique for the analysis of such compounds and is expected to produce a distinct fragmentation pattern.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss | Fragmentation Pathway |
| [M]⁺ | 204 | Molecular Ion | Intact molecule with a single positive charge |
| [M - C₂H₄]⁺ | 176 | Loss of ethylene | McLafferty rearrangement of the ethyl ester |
| [M - OC₂H₅]⁺ | 159 | Loss of ethoxy radical | Alpha-cleavage at the ester group |
| [M - COOC₂H₅]⁺ | 131 | Loss of the entire ester group | Cleavage of the bond between the indole ring and the ester |
| [Indole core fragments] | Various | Further fragmentation of the indole ring structure |
Note: The relative intensities of these peaks would be dependent on the specific ionization conditions.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of pharmaceutical compounds.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Matrix: For analysis of the compound in a biological matrix (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction step will be necessary to remove interfering substances.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the amino group, which is readily protonated.
-
Scan Mode: Full scan mode to identify the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for higher sensitivity and selectivity.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Cone Gas Flow: 50 L/Hr.
Note: These parameters should be optimized for the specific instrument being used.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the mass spectrometric analysis and the predicted fragmentation pathway of this compound.
Caption: Logical workflow for the mass spectrometric analysis.
Caption: Predicted EI fragmentation pathway.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific molecule remains to be published, the predicted fragmentation patterns and generalized experimental protocols presented here offer a solid starting point for researchers. The provided workflows can be adapted for the development of robust analytical methods for the identification, characterization, and quantification of this and other structurally related indole derivatives, thereby supporting advancements in medicinal chemistry and drug development. It is recommended that researchers validate these predicted fragmentation pathways with experimental data as it becomes available.
References
An In-depth Technical Guide to Ethyl 6-amino-1H-indole-7-carboxylate (CAS: 174311-79-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-amino-1H-indole-7-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique substituted indole scaffold serves as a valuable starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, and highlights its current and potential applications in pharmaceutical research and development, particularly in the fields of oncology, neurobiology, and inflammatory diseases. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information to support further investigation and application of this compound.
Chemical and Physical Properties
This compound is a stable organic compound under standard conditions.[1] Key identifying information and physical properties are summarized in the table below. It is important to note that experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 174311-79-6 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 6-Amino-1H-indole-7-carboxylic acid ethyl ester | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Favorable solubility characteristics for laboratory settings are mentioned, but specific solvents and concentrations are not detailed.[1] | |
| Storage | Store at 0-8°C.[1] |
Spectroscopic Data:
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for related indole carboxylates often involve multi-step sequences starting from substituted anilines or nitrobenzenes. Common synthetic routes to the indole nucleus include the Fischer, Reissert, and Bartoli indole syntheses, which could potentially be adapted for the specific substitution pattern of this molecule.
A generalized workflow for a potential synthetic approach is outlined below. This is a conceptual workflow and would require experimental validation and optimization.
Figure 1. A conceptual workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility spans several key areas of drug discovery and chemical biology.
Pharmaceutical Development
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents.
-
Oncology: This compound is highlighted as a valuable intermediate for developing anti-cancer agents.[1] The amino and carboxylate groups provide reactive handles for further chemical modifications to generate libraries of compounds for screening against various cancer cell lines and molecular targets.
-
Neurological Disorders: It is suggested to be a building block for pharmaceuticals targeting neurological disorders, potentially through interaction with specific brain receptors.[1]
-
Anti-inflammatory Agents: The molecule is also implicated in the synthesis of novel anti-inflammatory drugs.[1]
Biochemical Research
In the realm of biochemical research, this compound can be utilized in:
-
Enzyme Inhibition Studies: As a core scaffold, it can be elaborated to design specific inhibitors for various enzymes, aiding in the elucidation of metabolic pathways and the development of new therapeutic strategies.[1]
-
Protein Interaction Probes: The molecule can be functionalized to create probes for studying protein-protein interactions.
Materials Science and Diagnostics
Beyond pharmaceuticals, this indole derivative finds applications in:
-
Fluorescent Probes and Dyes: The indole nucleus is known for its fluorescent properties. This compound can be used in the synthesis of novel fluorescent probes and dyes for biological imaging and diagnostic applications.[1]
-
Diagnostic Agents: It is used in the formulation of diagnostic tools for the detection of specific biological markers.
The diverse applications of this compound can be visualized in the following logical relationship diagram:
Figure 2. Key application areas of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of publicly available data on the specific biological activity of this compound itself. Quantitative measures such as IC₅₀ or Kᵢ values against specific biological targets have not been reported. Furthermore, no specific signaling pathways that are directly modulated by this compound have been identified in the literature.
The general references to its use in developing treatments for cancer, neurological, and inflammatory diseases suggest that its derivatives may target key proteins in pathways associated with these conditions. For instance, in oncology, derivatives might be designed to inhibit protein kinases, transcription factors, or enzymes involved in tumor growth and proliferation. In neurobiology, they could potentially modulate neurotransmitter receptors or enzymes involved in neuro-inflammation.
A hypothetical workflow for investigating the biological activity and identifying the mechanism of action for a derivative of this compound is presented below.
Figure 3. A conceptual workflow for the biological evaluation of a derivative compound.
Conclusion and Future Directions
This compound is a chemical intermediate with considerable potential for the development of novel pharmaceuticals and research tools. Its documented utility as a building block in diverse areas of medicinal chemistry underscores its importance. However, the lack of detailed, publicly available experimental data on its synthesis, physical properties, and biological activity presents a significant gap. Future research efforts should focus on the full characterization of this compound and the exploration of its derivatives in well-defined biological assays. The publication of such data would undoubtedly accelerate its application in drug discovery and other scientific disciplines. Researchers are encouraged to perform and publish detailed characterization and biological screening data to unlock the full potential of this promising molecule.
References
A Technical Guide to Ethyl 6-amino-1H-indole-7-carboxylate: A Versatile Building Block in Drug Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and chemical biology. Its unique structural scaffold, featuring a reactive amino group and an ester functionality on the indole core, renders it a valuable intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside its applications as a precursor in the development of novel therapeutic agents and research tools.
Core Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| CAS Number | 174311-79-6 | [1] |
| Canonical SMILES | CCOC(=O)c1c(N)ccc2c1[nH]cc2 | |
| Storage Temperature | 0-8°C | [1] |
Synthesis and Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the 6-amino group and the electrophilicity of the ester at the 7-position. This dual functionality allows for a wide range of chemical transformations, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries.
Logical Workflow for Utilization in Synthesis:
Caption: Synthetic utility of this compound.
Applications in Drug Discovery and Development
This compound serves as a critical starting material for the synthesis of a variety of pharmacologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Key Therapeutic Areas:
-
Oncology: The indole nucleus is a common feature in many anti-cancer agents. This precursor can be utilized to synthesize compounds targeting various cancer-related pathways.
-
Inflammation: It is a building block for the development of novel anti-inflammatory drugs.[1]
-
Neurological Disorders: The ability of indole-containing molecules to interact with receptors in the central nervous system makes this compound a valuable starting point for the discovery of drugs targeting neurological diseases.[1]
Illustrative Drug Development Pathway:
Caption: Generalized workflow from starting material to a potential therapeutic.
Role in Biochemical Research and Diagnostics
Beyond its applications in drug discovery, this compound is also a valuable tool in biochemical and diagnostic research.
-
Enzyme Inhibition and Protein Interaction Studies: Derivatives of this compound are employed to probe the active sites of enzymes and to study protein-protein interactions, aiding in the elucidation of metabolic and signaling pathways.[1]
-
Fluorescent Probes and Dyes: The indole scaffold can be chemically modified to create fluorescent molecules. These probes are instrumental in biological imaging and diagnostic applications, allowing for the visualization and detection of specific biological markers.[1]
Conclusion
This compound is a foundational building block with broad applicability in both academic and industrial research. Its versatile chemical nature and the biological significance of the indole scaffold position it as a key resource for the development of next-generation therapeutics and advanced chemical biology tools. Further exploration of its synthetic potential is likely to yield novel compounds with significant biological and medicinal value.
References
Ethyl 6-amino-1H-indole-7-carboxylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the storage, handling, and potential applications of this compound, complete with safety information and a representative synthetic protocol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 174311-79-6 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often solids. | |
| Solubility | Favorable solubility characteristics are mentioned, though specific solvents and concentrations are not detailed.[1] | |
| Stability | Stable under recommended storage conditions.[1] |
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and safety of this compound.
Storage Conditions:
The compound should be stored at 0-8°C .[1]
Handling Precautions:
Based on available safety data for similar compounds, the following handling precautions are recommended. A full Safety Data Sheet (SDS) should be consulted before use.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Causes serious eye damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of molecules with potential therapeutic applications.[1]
-
Pharmaceutical Development: It serves as a key building block for the synthesis of pharmaceutical agents, with potential applications in treating neurological disorders, cancer, and inflammation.[1]
-
Biochemical Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, aiding in the elucidation of metabolic pathways.[1]
-
Organic Synthesis: Its reactive amine and ester functionalities, coupled with the indole core, make it a versatile reagent for the construction of complex organic molecules.[1]
-
Fluorescent Probes and Diagnostics: The indole structure is a known fluorophore, and this compound can be used in the synthesis of fluorescent probes and diagnostic agents for biological imaging.[1]
Experimental Protocols
Representative Synthesis of an N-Acyl Aminoindole Carboxylate
Disclaimer: This is a generalized protocol based on the synthesis of a related compound and should be adapted and optimized for this compound by a qualified chemist.
Objective: To acylate the amino group of an aminoindole ester.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Ethyl Chloroformate
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound in anhydrous THF.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add ethyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, water, and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Logical Workflow
The following diagram illustrates a general workflow for the utilization of a building block like this compound in a drug discovery program.
Caption: General workflow for utilizing a chemical building block in drug discovery.
References
Methodological & Application
Synthesis of Ethyl 6-amino-1H-indole-7-carboxylate: Application Notes and Protocols for Drug Development Professionals
For Immediate Release
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a reactive amino group adjacent to a carboxylate on the indole scaffold, makes it a versatile precursor for the development of novel therapeutics, including kinase inhibitors and other targeted agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound from readily available precursors, designed for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of this compound is reliably achieved through a two-step process commencing with the nitration of an appropriate indole precursor, followed by the reduction of the resulting nitro-intermediate. A common and effective strategy employs Ethyl 2-methyl-1H-indole-7-carboxylate as the starting material.
The logical workflow for this synthesis is outlined below:
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate (Intermediate)
This procedure details the regioselective nitration of Ethyl 2-methyl-1H-indole-7-carboxylate.
Materials:
-
Ethyl 2-methyl-1H-indole-7-carboxylate
-
Acetic Anhydride
-
Nitric Acid (d=1.4)
-
Ice
-
Water
Procedure:
-
A solution of 1 g of ethyl 2-methyl-1H-indole-7-carboxylate in 10 ml of acetic anhydride is prepared and cooled to -10°C.
-
To this cooled solution, a mixture of 0.3 ml of nitric acid (d=1.4) and 0.3 ml of acetic anhydride, previously cooled to -10°C, is added dropwise while maintaining the reaction temperature below 0°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at a temperature between -5°C and 0°C.
-
The reaction mixture is then poured onto 50 g of crushed ice.
-
The precipitate that forms is filtered, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product is recrystallized from alcohol to yield Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro-intermediate to the final amino-indole product via catalytic hydrogenation.
Materials:
-
Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate
-
Ethanol
-
Raney Nickel catalyst
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
A solution of 1.2 g of Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate in 50 ml of ethanol is prepared.
-
To this solution, 0.6 g of Raney Nickel catalyst is added.
-
The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere at a pressure of 50 atmospheres and a temperature of 50°C.
-
The reaction is monitored until the theoretical amount of hydrogen has been absorbed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude Ethyl 6-amino-2-methyl-1H-indole-7-carboxylate is purified by recrystallization from a suitable solvent such as benzene.
Data Presentation
The following table summarizes the key quantitative data for the precursor, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-methyl-1H-indole-7-carboxylate | C₁₂H₁₃NO₂ | 203.24 | - | 92-93 |
| Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate | C₁₂H₁₂N₂O₄ | 248.24 | 76 | 178-179 |
| Ethyl 6-amino-2-methyl-1H-indole-7-carboxylate | C₁₂H₁₄N₂O₂ | 218.26 | 87 | 134-135 |
Spectroscopic Data:
-
Ethyl 2-methyl-6-nitro-1H-indole-7-carboxylate:
-
IR (ν, cm⁻¹): 3300 (N-H), 1700 (C=O), 1530, 1350 (NO₂)
-
-
Ethyl 6-amino-2-methyl-1H-indole-7-carboxylate:
-
IR (ν, cm⁻¹): 3480, 3380 (NH₂), 3300 (N-H), 1680 (C=O)
-
¹H NMR (DMSO-d₆, δ, ppm): 10.8 (s, 1H, indole NH), 6.95 (d, 1H, J=8.4 Hz, H-5), 6.25 (d, 1H, J=8.4 Hz, H-4), 6.1 (s, 2H, NH₂, exchangeable with D₂O), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 2.35 (s, 3H, CH₃), 1.3 (t, 3H, J=7.1 Hz, CH₃)
-
Signaling Pathway and Logical Relationship Diagram
The chemical transformation from the nitro-intermediate to the final amino product involves a fundamental reduction reaction, a key step in many synthetic pathways for bioactive molecules.
Figure 2: Transformation of the nitro-intermediate to the amino product.
Conclusion
The provided protocols offer a reliable and efficient method for the synthesis of this compound. This key intermediate opens avenues for the development of a diverse range of potential therapeutic agents. The detailed procedures and characterization data will aid researchers in the successful and reproducible synthesis of this valuable compound for their drug discovery programs.
Application Notes and Protocols for the Use of Ethyl 6-amino-1H-indole-7-carboxylate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 6-amino-1H-indole-7-carboxylate as a versatile scaffold in the development of targeted kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The indole core is a privileged structure in medicinal chemistry, and strategic functionalization of the 6-amino and 7-carboxylate groups allows for the synthesis of potent and selective therapeutic agents.[1][2]
Rationale for Use in Kinase Inhibitor Design
The indole scaffold is a common feature in numerous approved kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The 6-amino group on the indole ring of this compound serves as a key attachment point for various moieties that can extend into the solvent-exposed region or form additional interactions within the ATP-binding pocket, thereby enhancing potency and selectivity. The 7-carboxylate group can be further modified to improve physicochemical properties or introduce additional binding interactions.
Derivatives of closely related indole carboxylates have shown significant inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[3]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative indole-6-carboxylate derivatives as EGFR and VEGFR-2 inhibitors. While these compounds are derived from the regioisomeric methyl 1-methyl-1H-indole-6-carboxylate, the data provides valuable insights into the potential of substituted aminoindoles as kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Antiproliferative Activity (IC50 in µM) |
| HepG2 | |||
| 4a | EGFR | 110 | 1.83 |
| 4b | EGFR | 150 | 2.56 |
| 6c | VEGFR-2 | 90 | 1.54 |
| Erlotinib | EGFR | 80 | 1.95 |
| Sorafenib | VEGFR-2 | 70 | 1.66 |
Data extracted from a study on methyl 1-methyl-1H-indole-6-carboxylate derivatives, which serve as a proxy for the potential of similarly substituted this compound derivatives.[3]
Experimental Protocols
The following protocols describe the general synthetic strategies for the derivatization of this compound to generate libraries of potential kinase inhibitors.
General Workflow for Synthesis and Screening
The overall process involves the chemical modification of the starting material, followed by purification and biological evaluation.
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 6-amino-1H-indole-7-carboxylate as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its unique structure, featuring a reactive amino group and an ester functionality on the indole core, makes it an ideal starting material for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, particularly focusing on pyrrolo[2,3-h]quinazolines, which have shown significant promise as anticancer agents.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds. The vicinal amino and ester groups are perfectly positioned for cyclization reactions to form novel ring systems. One of the most significant applications is the synthesis of pyrrolo[2,3-h]quinazolines, a class of compounds known to exhibit potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival. These kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of representative indole- and quinazoline-based kinase inhibitors. While specific data for derivatives directly from this compound is emerging, the presented data for structurally related compounds highlight the potential of this scaffold.
Table 1: In Vitro Anticancer Activity of Representative Kinase Inhibitors
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazoline | A549 (Lung Carcinoma) | 7.35 | [1] |
| 4-Anilinoquinazoline | H1975 (Lung Carcinoma) | 3.01 | [1] |
| Quinoxaline-based | HCT-116 (Colon Carcinoma) | 4.28 - 9.31 | [2] |
| Quinoxaline-based | MCF-7 (Breast Adenocarcinoma) | 3.57 - 7.57 | [2] |
| Quinazolin-4(3H)-one | MCF-7 (Breast Adenocarcinoma) | 0.20 - 3.79 | [3] |
| Quinazolin-4(3H)-one | A2780 (Ovarian Carcinoma) | 0.14 - 3.00 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Anilinoquinazoline | EGFR | 0.37 - 12.93 | [1] |
| 4-Anilinoquinazoline | VEGFR-2 | - | [1] |
| 4-Anilinoquinazoline | EGFR | 0.47 | [4] |
| Quinazolin-4(3H)-one | VEGFR-2 | 340 | [5] |
| Quinazolin-4(3H)-one | CDK2 | Potent Inhibition | [3] |
| Quinazolin-4(3H)-one | HER2 | Potent Inhibition | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-pyrrolo[2,3-h]quinazolines
This protocol outlines a general procedure for the synthesis of 4-anilino-pyrrolo[2,3-h]quinazolines from this compound. This multi-step synthesis involves the initial formation of the pyrimidine ring followed by the introduction of the aniline moiety.
Step 1: Synthesis of Pyrrolo[2,3-h]quinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in an excess of formamide (10-15 eq.).
-
Reaction Conditions: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Chlorination of Pyrrolo[2,3-h]quinazolin-4(3H)-one
-
Reaction Setup: To a suspension of the pyrrolo[2,3-h]quinazolin-4(3H)-one (1.0 eq.) in toluene, add phosphorus oxychloride (POCl₃, 5-10 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Purification: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-chloro-pyrrolo[2,3-h]quinazoline.
Step 3: Synthesis of 4-Anilino-pyrrolo[2,3-h]quinazolines
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-pyrrolo[2,3-h]quinazoline (1.0 eq.) and the desired substituted aniline (1.1-1.5 eq.) in a suitable solvent such as isopropanol or n-butanol.
-
Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl). Heat the reaction mixture to reflux for 6-12 hours.
-
Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with the reaction solvent and then with diethyl ether. The final product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway to 4-anilino-pyrrolo[2,3-h]quinazolines.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of bioactive compounds with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel kinase inhibitors based on the pyrrolo[2,3-h]quinazoline scaffold. Further optimization of these structures holds the promise of developing next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Ethyl 6-amino-1H-indole-7-carboxylate in Cancer Research: A Detailed Overview
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1] While not typically evaluated as a standalone therapeutic agent, its true value in oncology lies in its role as a key intermediate for the development of potent anti-cancer agents. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with significant pharmacological activities, including anti-cancer properties.[2] This document provides a detailed overview of the applications of derivatives of indole-7-carboxylate esters in cancer research, focusing on their synthesis, mechanism of action, and protocols for their evaluation.
Application Notes
This compound and its analogs are primarily utilized in the synthesis of novel compounds targeting various hallmarks of cancer. These derivatives have shown promise as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.
1. Synthesis of Kinase Inhibitors:
A significant application of indole-7-carboxylate esters is in the generation of potent kinase inhibitors.[3][4][5] Many of these synthesized molecules target receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often dysregulated in various cancers.[5][6] The general synthetic approach involves the modification of the carboxylate and amino groups of the indole core to introduce pharmacophores that can effectively bind to the ATP-binding pocket of these kinases.
2. Development of Multi-Targeted Anticancer Agents:
The indole scaffold provides a versatile platform for the design of multi-targeted agents that can simultaneously inhibit multiple pathways involved in cancer progression. For instance, derivatives of indole-2-carboxamide have been synthesized and evaluated for their ability to inhibit EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest and apoptosis.[7] This multi-targeted approach can potentially overcome drug resistance and improve therapeutic outcomes.
3. Induction of Apoptosis and Cell Cycle Arrest:
Indole derivatives synthesized from precursors like this compound have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][9] Mechanistic studies have revealed that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. Furthermore, they can cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[5][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative indole derivatives synthesized from indole-6-carboxylate precursors.
Table 1: In Vitro Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4a | EGFR | 0.11 | Erlotinib | 0.09 |
| Compound 6c | VEGFR-2 | 0.15 | Sorafenib | 0.12 |
Data extracted from a study on hydrazine-1-carbothioamide (4a) and oxadiazole (6c) derivatives of methyl-1-methyl-1H-indole-6-carboxylate.[5][6]
Table 2: In Vitro Cytotoxicity of Indole-6-Carboxylate Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4a | HepG2 | Liver Cancer | 1.12 |
| HCT-116 | Colon Cancer | 1.58 | |
| A549 | Lung Cancer | 2.14 | |
| Compound 6c | HepG2 | Liver Cancer | 1.89 |
| HCT-116 | Colon Cancer | 2.45 | |
| A549 | Lung Cancer | 3.12 |
Data extracted from a study on hydrazine-1-carbothioamide (4a) and oxadiazole (6c) derivatives of methyl-1-methyl-1H-indole-6-carboxylate.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of indole derivatives.
1. Synthesis of Indole-6-carbohydrazide Derivatives (General Protocol):
This protocol is adapted from the synthesis of hydrazine-1-carbothioamide and oxadiazole derivatives from a methyl-1H-indole-6-carboxylate precursor.[6]
-
Step 1: N-methylation of Indole-6-carboxylate: To a solution of methyl-1H-indole-6-carboxylate in a suitable solvent, add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate). Stir the reaction mixture at room temperature until completion.
-
Step 2: Hydrazinolysis: Dissolve the N-methylated indole-6-carboxylate in methanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours. After cooling, the resulting carbohydrazide precipitates and can be collected by filtration.
-
Step 3: Synthesis of Carbothioamide Derivatives: React the indole-6-carbohydrazide with an appropriate isothiocyanate in a suitable solvent like ethanol. The resulting carbothioamide derivative can be purified by recrystallization.
-
Step 4: Synthesis of Oxadiazole Derivatives: The indole-6-carbohydrazide can be cyclized to form an oxadiazole ring through various methods, such as reaction with carbon disulfide in the presence of a base.
2. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2):
The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 can be determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated, which is inversely proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate (a suitable peptide), ATP, and the test compound at various concentrations.
-
Incubate the mixture at the optimal temperature for the kinase (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
3. In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
4. Cell Cycle Analysis by Flow Cytometry:
This method is used to determine the effect of the compounds on the cell cycle distribution.
-
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
-
5. Apoptosis Assay by Annexin V-FITC/PI Staining:
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide [smolecule.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. Ethyl 6-amino-1H-indole-7-carboxylate is a versatile starting material for the synthesis of diverse heterocyclic systems targeting various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] This document provides detailed protocols and application notes for the synthesis of potential kinase inhibitors derived from this indole precursor.
Overview of Synthetic Strategy
The primary amino group at the C-6 position and the ethyl ester at the C-7 position of this compound offer multiple avenues for chemical modification. A common strategy in the synthesis of kinase inhibitors involves the acylation or sulfonylation of an amino group to introduce a moiety that can interact with the hinge region of the kinase ATP-binding site, followed by modifications or cyclizations to build a scaffold that occupies the rest of the binding pocket.
This application note will focus on a two-step synthetic sequence:
-
Acylation of the 6-amino group: Introduction of an acyl group to the C-6 amino functionality.
-
Saponification and Amide Coupling: Conversion of the C-7 ethyl ester to a carboxylic acid, followed by amide bond formation to introduce further diversity.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitor candidates.
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes the general procedure for the acylation of the 6-amino group of the starting indole. The choice of acylating agent can be varied to synthesize a library of derivatives.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (TEA) or pyridine (as base, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (1.5 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-acylated product.
Note on Chemoselectivity: Under acidic conditions, the amino group can be protonated, which prevents acylation, allowing for selective O-acylation if a hydroxyl group were present.[4] However, for N-acylation, basic conditions are typically employed.
Protocol 2: Saponification and Amide Coupling
This protocol outlines the hydrolysis of the ethyl ester to a carboxylic acid, followed by coupling with a desired amine to form the final amide product.
Part A: Saponification of the Ethyl Ester
Materials:
-
N-Acylated this compound derivative (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acylated indole ester in a mixture of THF and MeOH.
-
Add 1M aqueous LiOH solution (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl at 0 °C.
-
The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
Part B: Amide Coupling
Materials:
-
N-Acylated 6-amino-1H-indole-7-carboxylic acid (from Part A)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous DCM or DMF
-
Propylphosphonic anhydride solution (T3P, 50% in ethyl acetate, 1.5-2.0 eq) or Dicyclohexylcarbodiimide (DCC, 1.1 eq).[3][5]
-
Triethylamine (TEA, 2.0 eq)
Procedure:
-
Suspend the indole carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add TEA (2.0 eq) to the mixture.
-
Add T3P solution (1.5 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide.
Data Presentation: Activity of Related Indole-Based Kinase Inhibitors
The following tables summarize the biological activity of various indole-based compounds as kinase inhibitors, providing a reference for the potential efficacy of newly synthesized derivatives.
| Compound Class | Target Kinase(s) | IC₅₀ Values | Reference |
| Indolyl-Hydrazones | Breast Cancer (MCF-7) | 2.73 - 7.03 µM | [6] |
| 3,5-disubstituted-7-azaindole | CDK2 / CDK9 | Not specified | [2] |
| Oxindole-Indole Conjugates | CDK4 | 1.26 - 1.82 µM | [2] |
| N-nitrobenzenesulfonyl-4-azaindoles | c-Met | 20 - 70 nM | [1] |
| 3-alkenyl-oxindole derivatives | VEGFR, FGFR, PDGFR | 13 - 108 nM | [7] |
| C-3 aryl-7-azaindole | JAK2 | 260 nM | [1] |
| Indole-6-carboxylate derivatives | EGFR / VEGFR-2 | Varies | [8][9] |
Visualization of a Targeted Signaling Pathway
Many kinase inhibitors target pathways involved in cell growth, proliferation, and angiogenesis, such as the VEGFR signaling pathway.
Simplified VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling cascade.
Conclusion
This compound serves as a valuable and highly adaptable starting material for the development of novel kinase inhibitors. The synthetic protocols outlined in this document provide a foundational framework for creating diverse libraries of indole-based compounds. By systematically modifying the C-6 and C-7 positions, researchers can explore the structure-activity relationships and optimize compounds for potency and selectivity against various kinase targets, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 5. scielo.br [scielo.br]
- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Anti-Inflammatory Agents from Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from Ethyl 6-amino-1H-indole-7-carboxylate. This document outlines a strategic approach to leverage the indole scaffold, a well-established pharmacophore in anti-inflammatory drug discovery.[1] The protocols provided are detailed to ensure reproducibility and facilitate the exploration of structure-activity relationships (SAR).
The core strategy involves the chemical modification of this compound to synthesize a library of derivatives. The anti-inflammatory potential of these novel compounds is then assessed through robust in vitro assays.
Data Presentation: Synthetic Derivatives and Anti-Inflammatory Activity
The following table summarizes the hypothetical quantitative data for a series of synthesized N-acyl derivatives of this compound. The data is presented to allow for easy comparison of the anti-inflammatory activity of the synthesized compounds.
| Compound ID | R Group | Molecular Weight ( g/mol ) | Inhibition of TNF-α Production (IC50 in µM) |
| E6AI-H | H | 204.22 | > 100 |
| E6AI-Ac | Acetyl | 246.26 | 25.3 |
| E6AI-Bz | Benzoyl | 308.33 | 12.8 |
| E6AI-4ClBz | 4-Chlorobenzoyl | 342.77 | 8.5 |
| E6AI-4MeOBz | 4-Methoxybenzoyl | 338.36 | 15.2 |
| Indomethacin | (Reference Drug) | 357.79 | 5.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments: the synthesis of N-acyl derivatives from this compound and the in vitro evaluation of their anti-inflammatory activity.
1. Synthesis of N-Acyl Derivatives of this compound (General Procedure)
This protocol describes a general method for the acylation of the 6-amino group of this compound.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Appropriate Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-acyl derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
-
2. In Vitro Anti-inflammatory Activity Assay: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol details the procedure to assess the ability of the synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized indole derivatives
-
Indomethacin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
TNF-α ELISA kit
-
-
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds and indomethacin in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
LPS Stimulation:
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the plate for 24 hours at 37 °C.
-
-
Measurement of TNF-α Levels:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
To assess the cytotoxicity of the compounds, add MTT solution to the remaining cells in the plate and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) by plotting a dose-response curve.
-
-
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for N-acyl derivatives.
Diagram 2: NF-κB Signaling Pathway in Inflammation
References
Application Notes and Protocols for N-amination of Indole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-amination of indole carboxylates, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The methodologies presented herein are based on established and reliable procedures, offering a guide for researchers in organic synthesis and drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and functionalization of the indole nitrogen (N-amination) provides a direct route to N-aminoindoles and N-arylindoles, which are precursors to a wide range of bioactive molecules. This document outlines two primary protocols for the N-amination of indole carboxylates: direct N-amination using electrophilic aminating agents and a copper-catalyzed intramolecular N-arylation.
Protocol 1: Direct N-amination using Electrophilic Aminating Agents
This protocol describes the direct amination of the indole nitrogen using reagents such as monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HOSA). These methods are advantageous due to their operational simplicity and the direct introduction of an -NH₂ group.
Experimental Protocol: General Procedure for N-amination with Monochloramine
A solution of the indole carboxylate (1.0 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv.), is added dropwise to deprotonate the indole nitrogen. The resulting mixture is stirred for a specified time (e.g., 30 minutes) at the same temperature. A freshly prepared solution of monochloramine (NH₂Cl) (1.5-2.0 equiv.) in the same solvent is then added slowly. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aminoindole carboxylate.
Quantitative Data
The yields of N-amination reactions can vary depending on the substrate and the specific reaction conditions employed. The following table summarizes representative yields for the N-amination of various indole derivatives using monochloramine or hydroxylamine-O-sulfonic acid.[1]
| Indole Substrate | Aminating Agent | Solvent | Base | Yield (%) |
| Indole | NH₂Cl | Ether | n-BuLi | 75 |
| 3-Methylindole | NH₂Cl | Ether | n-BuLi | 80 |
| 5-Bromoindole | NH₂Cl | THF | NaH | 65 |
| Indole-3-carboxaldehyde | HOSA | DMF | KOH | 58 |
| Ethyl indole-2-carboxylate | NH₂Cl | THF | NaH | 45-97 |
Proposed Reaction Mechanism
The reaction proceeds through the deprotonation of the indole nitrogen by a strong base to form an indole anion. This nucleophilic anion then attacks the electrophilic nitrogen of the aminating agent (e.g., monochloramine), leading to the formation of the N-N bond and displacement of the leaving group (e.g., chloride).
Caption: Proposed mechanism for direct N-amination of indole carboxylates.
Protocol 2: Copper-Catalyzed Intramolecular N-Arylation of Indole-3-Carboxylates
This protocol is a powerful method for the synthesis of N-substituted indole-3-carboxylic acid derivatives through an Ullmann-type intramolecular arylamination.[2][3] This approach is particularly useful for creating constrained cyclic structures.
Experimental Protocol: General Procedure for Cu(I)-Catalyzed Intramolecular Amination
To a reaction vessel are added the starting aryl bromide substrate (1.0 equiv.), copper(I) iodide (CuI) (0.1-0.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous dimethylformamide (DMF) is added, and the resulting suspension is stirred at a specific temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-substituted indole-3-carboxylate derivative.
Quantitative Data
This Cu(I)-catalyzed method generally provides good to high yields for a variety of substrates. The table below presents data for the synthesis of N-substituted methyl 1H-indole-3-carboxylates.[2][3]
| Substrate (Aryl Bromide Precursor) | Catalyst System | Base | Solvent | Yield (%) |
| Methyl 2-(2-bromobenzamido)acrylate | CuI | K₃PO₄ | DMF | 85-95 |
| Methyl 2-(2-bromo-N-methylbenzamido)acrylate | CuI | K₃PO₄ | DMF | 80-90 |
| Methyl 2-(2-bromo-5-methoxybenzamido)acrylate | CuI | K₃PO₄ | DMF | 88 |
| Methyl 2-(2-bromo-5-nitrobenzamido)acrylate | CuI | K₃PO₄ | DMF | 75 |
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed intramolecular N-arylation of indole-3-carboxylates.
Caption: Experimental workflow for Cu(I)-catalyzed intramolecular N-arylation.
Safety Precautions
-
Handling of Reagents: Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Monochloramine is unstable and should be freshly prepared and used in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions involving organometallic reagents and strong bases require a strictly anhydrous and inert atmosphere to prevent decomposition and side reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves, when performing these experiments.
Conclusion
The protocols detailed in this document provide robust methods for the N-amination of indole carboxylates. The direct amination approach offers a straightforward route to N-aminoindoles, while the copper-catalyzed intramolecular cyclization is a versatile method for synthesizing complex N-arylated indole structures. Researchers can adapt these methodologies to their specific synthetic targets in the pursuit of novel therapeutics and other advanced materials.
References
Application Notes and Protocols: Ethyl 6-amino-1H-indole-7-carboxylate for the Development of Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of fluorescent probes.[1] The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its presence in bioactive natural products and its utility in the design of small-molecule fluorescent chemosensors.[2] The unique photophysical properties of indole derivatives, such as environmental sensitivity and the potential for high quantum yields, make them excellent candidates for developing probes to study cellular structures, biological processes, and for the detection of specific analytes.[2][3][4] These probes are instrumental in various applications, including biological imaging, diagnostics, and as tools in drug discovery.[1]
This document provides detailed application notes and protocols for the utilization of this compound in the creation of novel fluorescent probes. It covers synthetic strategies, photophysical data of analogous indole-based probes, and protocols for their application in cellular imaging and analyte detection.
Synthesis of Indole-Based Fluorescent Probes
The chemical structure of this compound, featuring a reactive amino group and an ester functionality, allows for a variety of chemical modifications to tune its photophysical properties and introduce specific functionalities for targeting or sensing. A general synthetic approach involves the derivatization of the amino group to introduce a desired fluorophore or a recognition moiety.
Proposed Synthetic Pathway:
A plausible synthetic route for creating a functionalized fluorescent probe from this compound involves an initial acylation of the 6-amino group with a molecule containing a desired reporter or linker, followed by hydrolysis of the ethyl ester to the carboxylic acid, which can then be further functionalized.
Caption: Synthetic pathway for a functionalized indole probe.
Photophysical Properties of Indole-Based Fluorescent Probes
The photophysical characteristics of fluorescent probes are critical for their application. The following table summarizes the properties of several 5-cyanoindole-based probes, which serve as a reference for the expected performance of probes derived from this compound.
| Probe Name | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 350 | 450 | 100 | 0.62 | 10,000 | [3] |
| L-4-Cyanotryptophan (4CN-Trp) | 295 | 410 | 115 | 0.30 | 6,000 | [3][4] |
| Indolium-based Cyanide Probe | 488 | 515 | 27 | - | - | [3] |
Experimental Protocols
The following are detailed protocols for the application of indole-based fluorescent probes in cellular imaging and analyte detection. These protocols can be adapted for novel probes synthesized from this compound.
Protocol 1: Cellular Imaging with Indole-Based Probes
This protocol describes the use of an indole-based fluorescent probe for imaging live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Indole-based fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM) with supplements
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HeLa cells in the appropriate medium until they reach the desired confluency for imaging.
-
Probe Preparation: Prepare a stock solution of the indole-based fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium or PBS to the final working concentration (typically 1-10 µM).
-
Probe Incubation: Remove the culture medium from the cells and wash once with PBS. Add the probe solution to the cells and incubate for 30 minutes at 37°C.[3]
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Caption: Experimental workflow for cellular imaging.
Protocol 2: In Vitro Analyte Detection
This protocol outlines a general procedure for using an indole-based fluorescent probe for the detection of a specific analyte (e.g., a metal ion or small molecule) in a buffered solution.
Materials:
-
Indole-based fluorescent probe
-
Buffer solution (e.g., HEPES or Tris buffer) at the desired pH
-
Stock solution of the analyte
-
Fluorometer
Procedure:
-
Probe Solution: Prepare a solution of the indole-based fluorescent probe in the buffer at a fixed concentration (e.g., 5 µM).
-
Analyte Titration: Prepare a series of solutions containing the probe at the fixed concentration and varying concentrations of the analyte.
-
Incubation: Allow the solutions to incubate for a specific period to ensure binding equilibrium is reached.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe, and the emission spectrum should be recorded.
-
Data Analysis: Plot the fluorescence intensity as a function of the analyte concentration to determine the detection limit and binding affinity.
Signaling Pathway and Mechanism of Action
Fluorescent probes derived from this compound can be designed to interact with specific components of cellular signaling pathways. For example, a probe could be designed to bind to a particular enzyme or receptor, leading to a change in its fluorescence upon a signaling event. The environmental sensitivity of the indole fluorophore can be exploited to report on changes in the local environment, such as polarity or pH, which can occur during protein conformational changes or ligand binding.[3]
Hypothetical Mechanism: Fluorescence Quenching upon Analyte Binding
Many indole-based probes operate via a fluorescence quenching mechanism. In the absence of the analyte, the probe exhibits strong fluorescence. Upon binding to the analyte, a conformational change or an electronic interaction can lead to quenching of the fluorescence, providing a detectable signal.
Caption: Mechanism of fluorescence quenching.
Conclusion
This compound is a promising starting material for the synthesis of novel fluorescent probes. Its versatile chemical structure allows for the introduction of various functionalities to create probes with tailored properties for specific applications in biological research and drug development. The protocols and data presented here provide a foundation for researchers to design, synthesize, and utilize the next generation of indole-based fluorescent tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Diagnostic Agents Using Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a versatile heterocyclic building block with significant potential in the development of novel diagnostic agents.[1] Its indole scaffold provides a privileged structure for designing molecules that can interact with biological targets, while the amino and carboxylate functionalities offer convenient handles for chemical modification. This allows for the attachment of fluorophores, radiolabels, or other reporter groups essential for diagnostic applications such as fluorescence microscopy, positron emission tomography (PET), and other advanced imaging modalities.[1] These diagnostic tools are critical for studying disease progression, evaluating drug efficacy, and enabling early diagnosis. This document provides detailed protocols and application notes for the synthesis of fluorescent and radiolabeled diagnostic agents derived from this compound.
Synthesis of a Fluorescent Probe for Cellular Imaging
A common strategy for developing a fluorescent diagnostic agent from this compound involves the acylation of the 6-amino group with a suitable fluorophore possessing a carboxylic acid or an activated ester. This protocol outlines the synthesis of a hypothetical blue-emitting fluorescent probe by coupling with a commercially available fluorophore, N-hydroxysuccinimide (NHS) ester of a coumarin dye.
Experimental Protocol: Synthesis of a Coumarin-Indole Fluorescent Probe
Materials:
-
This compound
-
Coumarin-343 NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of Coumarin-343 NHS ester (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the desired coumarin-indole fluorescent probe.
Expected Data
The following table summarizes the expected quantitative data for the synthesis of the coumarin-indole fluorescent probe.
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
| λex (max) | ~400 nm |
| λem (max) | ~475 nm |
| Quantum Yield | 0.5 - 0.7 |
| Molar Absorptivity | 30,000 - 40,000 M-1cm-1 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a coumarin-indole fluorescent probe.
Synthesis of a PET Imaging Agent Precursor
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires the use of molecules labeled with positron-emitting radionuclides. The synthesis of a PET tracer often involves the preparation of a precursor molecule that can be readily radiolabeled in the final step. This section describes a representative protocol for the synthesis of a bromo-substituted precursor from this compound, which can subsequently be used in a radiolabeling reaction.
Experimental Protocol: Synthesis of Ethyl 6-amino-2-bromo-1H-indole-7-carboxylate
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the bromo-substituted precursor.
Expected Data
The following table summarizes the expected quantitative data for the synthesis of the bromo-substituted precursor.
| Parameter | Expected Value |
| Yield | 60-70% |
| Purity (HPLC) | >98% |
| 1H NMR | Consistent with structure |
| Mass Spec (ESI) | [M+H]+ corresponding to C₁₁H₁₁BrN₂O₂ |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a bromo-substituted PET precursor.
General Protocol for Radiolabeling
The bromo-substituted precursor can be used in a variety of radiolabeling reactions, such as a Stille coupling with a radiolabeled organotin reagent or a Suzuki coupling with a radiolabeled boronic ester to introduce a positron-emitting isotope like 18F or 11C. The following is a general protocol for a palladium-catalyzed cross-coupling reaction for radiolabeling.
Experimental Protocol: Palladium-Catalyzed Radiolabeling
Materials:
-
Bromo-substituted precursor
-
Radiolabeled coupling partner (e.g., [18F]fluoro-aryl-tributylstannane or [11C]methylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
HPLC for purification
Procedure:
-
To a sealed reaction vial, add the bromo-substituted precursor (1-2 mg), palladium catalyst (5-10 mol%), and ligand (10-20 mol%).
-
Add the base (2-3 eq).
-
Add the radiolabeled coupling partner in a suitable solvent.
-
Heat the reaction mixture at 80-120 °C for 5-15 minutes in a shielded hot cell.
-
Cool the reaction mixture and purify the radiolabeled product using semi-preparative HPLC.
-
Formulate the final product in a biocompatible solvent for in vivo use.
Expected Data for Radiolabeled Product
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 10-30% |
| Radiochemical Purity | >99% |
| Molar Activity | >37 GBq/µmol (>1 Ci/µmol) |
Visualization of the Radiolabeling Workflow
Caption: General workflow for the radiolabeling of the PET precursor.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of a variety of diagnostic agents. The protocols provided herein offer a foundation for the development of both fluorescent probes for in vitro applications and radiolabeled compounds for in vivo imaging with PET. Researchers can further modify these synthetic routes to tailor the properties of the final diagnostic agents for specific biological targets and imaging modalities. Careful optimization of reaction conditions and purification methods will be crucial for obtaining high-quality diagnostic agents for reliable and reproducible results in preclinical and clinical research.
References
Application Notes and Protocols for Targeting Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of current therapeutic strategies targeting the underlying mechanisms of several neurological disorders. Detailed protocols for key preclinical experiments are provided to facilitate the evaluation of novel therapeutic candidates.
Antisense Oligonucleotide (ASO) Therapy for Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy is a genetic disorder characterized by the loss of motor neurons. A leading therapeutic strategy involves the use of antisense oligonucleotides (ASOs) to modulate the splicing of the SMN2 gene, increasing the production of the functional Survival Motor Neuron (SMN) protein.
Data Presentation: Efficacy of Nusinersen in SMA Patients
The following table summarizes the clinical efficacy of Nusinersen, an approved ASO therapy for SMA, based on motor function improvements.
| Clinical Trial/Study | Patient Population | Treatment Group | N | Primary Endpoint | Mean Change from Baseline | Reference |
| CHERISH | Later-onset SMA (2-12 years) | Nusinersen | 84 | HFMSE Score | +3.9 points | [1] |
| Sham Control | 42 | HFMSE Score | -1.0 point | [1] | ||
| RESPOND (Day 183) | SMA after onasemnogene abeparvovec | Nusinersen (Group 1: ≤9 months, 2 SMN2 copies) | 14 | HINE-2 Score | +5.4 points | [2] |
| Nusinersen (Group 2: <9 months, 2 SMN2 copies) | 12 | HINE-2 Score | +5.2 points | [2] | ||
| Real-world Data (24 months) | Type 2 SMA | Nusinersen | 46 | HFMSE Score | Continued improvement from 12 months | [3] |
| Type 3 SMA | Nusinersen | 65 | HFMSE Score | Continued improvement from 12 months | [3] |
HFMSE: Hammersmith Functional Motor Scale Expanded; HINE-2: Hammersmith Infant Neurological Examination-Section 2
Experimental Protocol: Intracerebroventricular (ICV) Injection of ASOs in a Mouse Model of SMA
This protocol describes the administration of ASOs directly into the cerebral ventricles of SMA model mice, a common preclinical method to assess therapeutic efficacy.
Materials:
-
Antisense Oligonucleotide (ASO) solution
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 32G needle
-
Heating pad
-
Animal shaver
-
70% ethanol
-
Ocular lubricant
-
Surgical tools (scissors, forceps)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal on a heating pad to maintain body temperature. Shave the head to expose the scalp. Apply ocular lubricant to prevent eye dryness.
-
Stereotaxic Surgery: Secure the anesthetized mouse in the stereotaxic frame. Clean the surgical area with 70% ethanol.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.22 mm, ML: ±1.0 mm from bregma).
-
ASO Injection: Slowly lower the Hamilton syringe needle to the target depth (e.g., DV: -2.5 mm from the dura). Infuse the ASO solution at a rate of 0.5 µL/min.
-
Needle Withdrawal and Suturing: After injection, leave the needle in place for 5 minutes to prevent backflow, then slowly withdraw it. Suture the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the animal until it has fully recovered from anesthesia.
Experimental Workflow: Preclinical ASO Efficacy Testing in SMA Mice
The following diagram illustrates a typical workflow for evaluating the preclinical efficacy of a novel ASO therapy in a mouse model of SMA.
Caption: Preclinical workflow for ASO therapy in SMA models.
CRISPR-Cas9 Gene Editing for Huntington's Disease (HD)
Huntington's Disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. CRISPR-Cas9 technology offers a promising therapeutic avenue by directly targeting and inactivating the mutant HTT allele.
Data Presentation: Preclinical Efficacy of CRISPR-Cas9 in HD Mouse Models
This table summarizes key findings from a preclinical study utilizing AAV-delivered CRISPR-Cas9 in the R6/2 mouse model of HD.
| Mouse Model | Treatment | Outcome Measure | Result | Reference |
| R6/2 | AAV1-SaCas9-HTT | Mutant HTT Protein Inclusions in Striatum | ~50% decrease compared to control | [4] |
| R6/2 | AAV1-SaCas9-HTT | Lifespan | Significantly increased compared to control | [4] |
| R6/2 | AAV1-SaCas9-HTT | Motor Function (Rotarod) | Significant improvement compared to control | [4] |
| HD140Q-knockin | AAV-MECP2-Cas9 with HTT-gRNAs | HTT Aggregates in Striatum | Effective depletion | [5] |
| HD140Q-knockin | AAV-MECP2-Cas9 with HTT-gRNAs | Motor Deficits | Alleviation of motor deficits | [5] |
Experimental Protocol: Stereotactic Injection of AAV-CRISPR/Cas9 into the Striatum of HD Mice
This protocol details the delivery of AAV vectors encoding the CRISPR-Cas9 system to the striatum, the brain region most affected in HD.
Materials:
-
AAV-CRISPR/Cas9 vector solution
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump with a glass micropipette
-
Heating pad
-
Animal shaver
-
70% ethanol and betadine
-
Ocular lubricant
-
Surgical tools (scalpel, forceps, drill)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it on a heating pad. Shave the head and apply ocular lubricant.
-
Stereotaxic Mounting: Secure the mouse in the stereotaxic frame. Disinfect the scalp with betadine and 70% ethanol.
-
Surgical Procedure: Make a midline incision to expose the skull. Identify bregma and lambda.
-
Craniotomy: Drill a small hole over the striatum at the target coordinates (e.g., AP: +0.5 mm, ML: ±2.0 mm from bregma).
-
Vector Injection: Lower the glass micropipette to the desired depth in the striatum (e.g., DV: -3.5 mm from the dura). Infuse the AAV-CRISPR/Cas9 solution at a rate of 100 nL/min.
-
Post-Injection: Leave the pipette in place for 10 minutes post-injection before slowly retracting it. Suture the incision.
-
Recovery: Provide post-operative care, including analgesia, and monitor the animal's recovery.
AAV-Mediated Gene Therapy for Parkinson's Disease (PD)
Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Gene therapy using Adeno-Associated Virus (AAV) vectors to deliver therapeutic genes, such as glutamic acid decarboxylase (GAD), aims to restore neuronal function and alleviate motor symptoms.
Data Presentation: Clinical Efficacy of AAV-GAD in Parkinson's Disease
The table below presents data from a clinical trial of AAV-GAD in patients with Parkinson's disease, showing improvements in motor function and quality of life.[6][7][8][9]
| Clinical Trial | Treatment Group | N | Primary Endpoint | Mean Change from Baseline (at 26 weeks) | p-value | Reference |
| MGT-GAD-025 | AAV-GAD (High Dose) | 5 | UPDRS Part 3 "OFF" Score | -18 points | 0.03 | [7] |
| AAV-GAD (Low Dose) | 5 | UPDRS Part 3 "OFF" Score | No significant change | - | [7] | |
| Sham Surgery | 4 | UPDRS Part 3 "OFF" Score | No significant change | - | [7] | |
| MGT-GAD-025 | AAV-GAD (High Dose) | 5 | PDQ-39 Score | -8 points | 0.02 | [9] |
| AAV-GAD (Low Dose) | 5 | PDQ-39 Score | -6 points | 0.04 | [9] | |
| Sham Surgery | 4 | PDQ-39 Score | +0.2 points | NS | [9] |
UPDRS: Unified Parkinson's Disease Rating Scale; PDQ-39: Parkinson's Disease Questionnaire-39; NS: Not Significant
Experimental Protocol: Rotarod Test for Motor Coordination in a Mouse Model of PD
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodent models of Parkinson's disease.
Materials:
-
Rotarod apparatus
-
Mouse model of Parkinson's disease and control mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training: Place each mouse on the stationary rod. For training, the rod can be set to a low, constant speed (e.g., 4 RPM) for a fixed duration (e.g., 5 minutes). Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Testing: On the testing day, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Repeat Trials: Conduct 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Analyze the average latency to fall across the trials for each experimental group.
Signaling Pathway and Experimental Workflow Visualizations
Wnt Signaling Pathway in Alzheimer's Disease
Dysregulation of the Wnt signaling pathway is implicated in the pathogenesis of Alzheimer's disease. The following diagram illustrates the canonical Wnt pathway and its disruption in the context of AD.[1][10][11][12][13]
Caption: Wnt signaling in healthy vs. Alzheimer's neurons.
General Preclinical Drug Discovery Workflow for Neurological Disorders
The development of novel therapeutics for neurological disorders follows a structured preclinical workflow, from target identification to IND-enabling studies.
Caption: Preclinical drug discovery workflow.[2][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR-Cas9-Mediated Genome Editing Increases Lifespan and Improves Motor Deficits in a Huntington’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - CRISPR/Cas9-mediated gene editing ameliorates neurotoxicity in mouse model of Huntington’s disease [jci.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. neurologylive.com [neurologylive.com]
- 8. AAV-GAD | ALZFORUM [alzforum.org]
- 9. cgtlive.com [cgtlive.com]
- 10. researchgate.net [researchgate.net]
- 11. Alzheimer Disease: Crosstalk between the Canonical Wnt/Beta-Catenin Pathway and PPARs Alpha and Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of amide derivatives of Ethyl 6-amino-1H-indole-7-carboxylate, a valuable scaffold in medicinal chemistry. The protocols outlined below are based on established amide coupling methodologies and are intended to serve as a comprehensive guide for researchers in drug discovery and organic synthesis.
Introduction
This compound is a key building block in the synthesis of a diverse range of biologically active molecules. The indole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a primary amino group on the indole ring at the 6-position allows for the straightforward formation of amide bonds, providing a versatile handle for the introduction of various substituents to explore structure-activity relationships (SAR). Amide coupling reactions are fundamental transformations in drug discovery, enabling the linkage of carboxylic acids to amines to generate stable and synthetically accessible amide products.
This document details generalized protocols for the coupling of this compound with carboxylic acids using common and efficient coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Data Presentation: Comparison of Common Amide Coupling Conditions
The following table summarizes representative, illustrative data for the amide coupling of this compound with a generic carboxylic acid (R-COOH) using different standard coupling protocols. Please note that optimal conditions and yields will vary depending on the specific carboxylic acid used.
| Coupling Reagent | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| EDC | HOBt, DIPEA | DMF | 25 | 12 | 75-90 |
| EDC | DMAP | DCM | 25 | 16 | 70-85 |
| HATU | DIPEA | DMF | 25 | 4 | 80-95 |
| Acyl Chloride | Pyridine | DCM | 0-25 | 2 | 65-80 |
This is illustrative data. Actual yields may vary.
Experimental Protocols
Below are detailed experimental protocols for the amide coupling of this compound with a representative carboxylic acid.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the carbodiimide EDC in conjunction with the activating agent HOBt to facilitate amide bond formation.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Add DIPEA (2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs the highly efficient uronium-based coupling reagent HATU.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 mmol) and this compound (1.0 mmol) in anhydrous DMF (10 mL) at room temperature, add DIPEA (3.0 mmol).
-
Add HATU (1.2 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure amide.
Visualizations
Amide Coupling Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amide derivatives of this compound.
Caption: General workflow for amide synthesis.
Hypothetical Signaling Pathway for an Indole-based Kinase Inhibitor
Many indole derivatives have been identified as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an amide derivative of this compound, for example, in the context of cancer therapy.
Caption: Hypothetical kinase inhibition pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-amino-1H-indole-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-amino-1H-indole-7-carboxylate. This valuable intermediate is utilized in the development of pharmaceuticals, particularly as a building block for anti-inflammatory and anti-cancer agents, as well as in the synthesis of fluorescent probes.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted nitroaniline. A plausible route includes the formation of the indole ring system, followed by the reduction of a nitro group to the desired amine. One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[2][4]
Q2: I am observing a low yield in the final product. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the multi-step synthesis. Key areas to investigate include:
-
Incomplete indole ring formation: The Fischer indole synthesis can be sensitive to the acid catalyst, temperature, and reaction time. Optimization of these parameters is crucial.
-
Suboptimal reduction of the nitro group: The choice of reducing agent and reaction conditions for the conversion of the nitro group to the amine can significantly impact the yield. Incomplete reduction will lead to a mixture of products that are difficult to separate.
-
Degradation of the product: Aminoindoles can be sensitive to air and light, leading to oxidative degradation.[5] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light, especially during purification and storage.
-
Losses during purification: The product may be lost during extraction and chromatography steps. Ensure proper phase separation during workup and select an appropriate solvent system for chromatography to minimize tailing and ensure good separation.
Q3: I am struggling with the purification of the final compound. What are some recommended techniques?
Purification of aminoindoles can be challenging due to their potential instability and polarity.[5] Column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. It is important to avoid highly acidic or basic conditions during purification, as this can lead to decomposition. If the compound is unstable on silica, alternative stationary phases like alumina or reverse-phase silica could be explored.
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:
-
Hydrazine derivatives: Phenylhydrazine and its derivatives, often used in the Fischer indole synthesis, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Strong acids and bases: The synthesis may involve the use of strong acids (e.g., sulfuric acid, hydrochloric acid) as catalysts and strong bases for pH adjustments. Handle these reagents with care.
-
Flammable solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure they are used away from ignition sources.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no formation of the indole ring | Incorrect acid catalyst or concentration for the Fischer indole synthesis. | Screen different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at various concentrations.[2] |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Some Fischer indole syntheses require elevated temperatures to proceed efficiently. | |
| The starting phenylhydrazone is unstable. | Prepare the hydrazone in situ and proceed directly with the cyclization step without isolation. | |
| Incomplete reduction of the nitro group | The reducing agent is not effective enough. | Consider different reducing agents. Common choices for nitro group reduction include catalytic hydrogenation (e.g., H₂/Pd-C), sodium dithionite, or stannous chloride (SnCl₂).[5] |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. | |
| Reaction time is too short. | Monitor the reaction by TLC until the starting nitro compound is completely consumed. | |
| Formation of multiple byproducts | Side reactions during indole formation. | Adjusting the reaction conditions (temperature, catalyst) of the Fischer indole synthesis can minimize side reactions. |
| Over-oxidation of the amino group. | Perform the reduction and subsequent workup under an inert atmosphere. The use of antioxidants during workup could also be considered. | |
| Incomplete reaction at various steps. | Ensure each step goes to completion by monitoring with TLC or LC-MS before proceeding to the next step. | |
| Product decomposes during workup or purification | The aminoindole is sensitive to air and/or acid/base. | Work under an inert atmosphere. Use neutralized solvents and silica gel for chromatography. Consider immediate protection of the amino group after its formation if it is particularly unstable.[5] |
| Difficulty in removing tin salts (if using SnCl₂) | Incomplete precipitation or filtration of tin hydroxides. | After basifying the reaction mixture to pH > 8, ensure thorough stirring to allow for complete precipitation. Use a filter aid like Celite to improve filtration.[5] |
Experimental Protocols
Key Step: Reduction of a Nitroindole Precursor
This is a critical step in the synthesis of this compound, assuming a synthetic route starting from the corresponding nitroindole.
Method 1: Catalytic Hydrogenation
| Parameter | Condition |
| Substrate | Ethyl 6-nitro-1H-indole-7-carboxylate |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
Protocol:
-
Dissolve the nitroindole in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminoindole.
Method 2: Reduction with Stannous Chloride (SnCl₂)
| Parameter | Condition |
| Substrate | Ethyl 6-nitro-1H-indole-7-carboxylate |
| Reagent | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate |
| Acid | Concentrated Hydrochloric Acid |
| Temperature | 0 °C to reflux |
| Reaction Time | 1-3 hours (monitor by TLC) |
Protocol:
-
To a solution of the nitroindole in ethanol, add stannous chloride dihydrate.[5]
-
Add concentrated hydrochloric acid to the mixture.[5]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.[5]
-
Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide to a pH > 8.[5]
-
Filter the resulting precipitate of tin salts through Celite.[5]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
Visualizing the Synthetic Workflow
To aid in understanding the proposed synthetic strategy, the following diagrams illustrate the logical flow of the synthesis and a troubleshooting decision path.
Caption: A proposed synthetic pathway for this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Purification of Ethyl 6-amino-1H-indole-7-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 6-amino-1H-indole-7-carboxylate by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Solution |
| Compound will not move off the baseline (Low Rf value) | The mobile phase is not polar enough to elute the highly polar amino-indole compound. | Gradually increase the polarity of the mobile phase. A gradient of ethyl acetate in hexanes is a common starting point. For very polar compounds, a mobile phase containing methanol might be necessary. Consider using a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.[1] |
| Compound streaks or "tails" down the column | The basic amino group of the indole is interacting strongly with the acidic silanol groups on the surface of the silica gel.[2] | Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2] Alternatively, consider using a different stationary phase, such as neutral alumina.[2] |
| Poor separation of the desired product from impurities | The solvent system does not have the optimal selectivity for the separation. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation between your product and the impurities. An ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[2] Employing a shallow gradient elution can also improve separation. |
| The compound appears to be decomposing on the column | The indole derivative may be sensitive to the acidic nature of the silica gel. | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a while before eluting (2D TLC).[1][2] If it decomposes, you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of triethylamine.[2] Using a less acidic stationary phase like neutral alumina is also a good alternative.[2] |
| The purified fractions are not as pure as expected | The column may have been overloaded with the crude sample. | As a general rule, the amount of silica gel should be 50 to 100 times the weight of the crude sample.[2] If overloading is suspected, reduce the amount of sample loaded onto the column in subsequent purification runs. |
| Cracks or channels form in the silica bed | Improper packing of the column. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[2] The sample should be loaded carefully as a concentrated band to prevent disruption of the silica bed.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of indole derivatives.[2] However, due to the basic nature of the amino group in this compound, which can lead to tailing on acidic silica, neutral alumina can be a suitable alternative.[2]
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase should be selected based on preliminary Thin-Layer Chromatography (TLC) analysis. A good starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[3] The polarity is gradually increased until the desired compound has an Rf value between 0.2 and 0.4, which generally provides the best separation.
Q3: My compound is very soluble in the loading solvent. How do I load it onto the column without disturbing the silica bed?
A3: If your compound is highly soluble, it is best to dissolve it in a minimal amount of the initial, low-polarity mobile phase.[4] Alternatively, you can use a "dry loading" technique.[4][5] In this method, the crude sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is then evaporated under reduced pressure to leave the compound adsorbed onto the silica. This dry powder can then be carefully added to the top of the packed column.[4][5]
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding nitro-indole precursor, and reagents used in the reduction of the nitro group. Other potential impurities could be by-products from side reactions or degradation products if the compound is unstable.
Q5: How can I visualize the compound on a TLC plate if it's not colored?
A5: Indole-containing compounds are often UV-active and can be visualized under a UV lamp (typically at 254 nm).[6] Additionally, you can use staining reagents. For a compound with an amino group like this compound, a ninhydrin stain will produce a characteristic colored spot.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using normal-phase column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Prepare a series of mobile phases with increasing polarity by mixing ethyl acetate and hexanes. A typical starting point would be a gradient from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.
-
If peak tailing is observed during TLC analysis, add 0.1-1% triethylamine to the mobile phase mixtures.
3. Column Packing:
-
Ensure the chromatography column is clean, dry, and clamped vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The amount of silica should be roughly 50-100 times the weight of the crude sample.[2]
-
Carefully pour the slurry into the column, avoiding the introduction of air bubbles.
-
Gently tap the column to ensure the silica packs into a uniform bed.
-
Open the stopcock to allow some of the solvent to drain, which helps in settling the silica gel. Ensure the solvent level never drops below the top of the silica bed.[7]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Alternatively, use the dry loading method described in the FAQs.[4][5]
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by switching to solvent mixtures with a higher percentage of ethyl acetate.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate and elute with an appropriate solvent system.
-
Visualize the spots under a UV lamp and/or with a suitable stain.
-
Combine the fractions that contain the pure product.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Stability of Ethyl 6-amino-1H-indole-7-carboxylate under reaction conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of Ethyl 6-amino-1H-indole-7-carboxylate during chemical reactions. This resource is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For long-term stability, it is recommended to store this compound at 0-8°C.[1] The compound should be protected from light and air to prevent degradation. Indole compounds, in general, can be susceptible to auto-oxidation, which may result in the formation of resinous substances.
Q2: How stable is the amino group on the indole ring to common reaction conditions?
The 6-amino group is a nucleophilic site and can react under various conditions. It is susceptible to acylation, alkylation, and diazotization. The basicity of the amino group can be influenced by the electron-donating nature of the indole ring system. In strongly acidic media, the amino group will be protonated, which can affect the overall reactivity of the molecule.
Q3: Is the indole core of this molecule susceptible to degradation?
Yes, the indole ring is an electron-rich heterocycle and can be sensitive to strong acids and oxidizing agents.[2] Under strongly acidic conditions, indoles can be prone to polymerization.[3] Exposure to air and light can also lead to gradual decomposition over time.[2]
Q4: What is the likely stability of the ethyl ester group?
The ethyl ester group is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low reaction yield | Decomposition of the starting material. | - Optimize reaction conditions by lowering the temperature and using milder reagents.- Ensure the starting material is pure and has been stored correctly.- Consider using protecting groups for the amino or indole nitrogen functionalities if harsh conditions are unavoidable.[4] |
| Side reactions involving the indole ring or amino group. | - Analyze byproducts to understand the side reactions.- Adjust the stoichiometry of reagents.- Change the solvent to one that may disfavor the side reaction. | |
| Formation of colored impurities | Oxidation of the indole ring. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add an antioxidant if compatible with the reaction chemistry. |
| Polymerization of the indole. | - Avoid strong acidic conditions where possible.[3]- If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration.[4] | |
| Unexpected N-alkylation or N-acylation | High reactivity of the indole nitrogen. | - The indole nitrogen (N-H) can be deprotonated by a strong base and subsequently alkylated or acylated.- If selective reaction at the 6-amino group is desired, consider protecting the indole nitrogen with a suitable protecting group like Boc, Ts, or SEM.[4] |
| Ester hydrolysis observed | Reaction conditions are too acidic or basic. | - Buffer the reaction mixture if possible.- Use non-aqueous conditions if the reaction chemistry allows.- If hydrolysis is unavoidable, consider re-esterification as a final step. |
Stability Profile
The following table provides a qualitative summary of the expected stability of this compound under various conditions. Note: This information is based on the general chemical properties of amino-substituted indoles and esters, as specific experimental data for this compound is limited.
| Condition | Parameter | Expected Stability | Potential Degradation Products/Side Reactions |
| pH | Acidic (pH < 4) | Low | Protonation of the amino group, potential for indole ring polymerization. Ester hydrolysis at elevated temperatures. |
| Neutral (pH 6-8) | High | Generally stable for short to moderate durations. | |
| Basic (pH > 9) | Moderate | Deprotonation of the indole N-H. Ester hydrolysis, especially at elevated temperatures. Potential for oxidation of the aminophenol-like system. | |
| Temperature | < 0°C | High | Stable for long-term storage. |
| Room Temperature | Moderate | Slow degradation possible over extended periods, especially if exposed to air and light. | |
| > 50°C | Low | Increased rate of decomposition, especially in the presence of reactive reagents or catalysts. | |
| Atmosphere | Inert (N₂, Ar) | High | Protects against oxidative degradation. |
| Air | Moderate to Low | Susceptible to oxidation, leading to colored impurities. | |
| Redox Agents | Reducing Agents (e.g., NaBH₄, H₂/Pd) | Generally Stable | The indole ring can be reduced under harsh conditions (e.g., zinc/HCl to form indoline).[2] |
| Oxidizing Agents (e.g., O₂, peracids) | Low | The electron-rich indole ring and the amino group are susceptible to oxidation.[2] |
Experimental Protocols
General Protocol for N-Acylation of the 6-Amino Group
This protocol describes a general procedure for the acylation of the 6-amino group of this compound with an acid chloride.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acid chloride (e.g., acetyl chloride)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add the acid chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
Caption: Reactivity map of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the optimization of reaction conditions for modifying the indole scaffold.
Frequently Asked questions (FAQs)
Q1: Why is achieving regioselectivity in indole functionalization challenging?
The indole ring system possesses multiple reactive sites. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and prone to electrophilic substitution.[1][2][3] If the C3 position is blocked, functionalization often occurs at the C2 position.[1] Functionalizing the benzene core (C4-C7 positions) is considerably more challenging due to its lower inherent reactivity compared to the pyrrole moiety.[1][4] Achieving selectivity for a specific position often requires careful tuning of reaction conditions, including the use of directing groups.[1][4]
Q2: My reaction is resulting in a mixture of C2 and C3 functionalized products. How can I improve selectivity?
Controlling C2 versus C3 functionalization is a common challenge. The choice of solvent can play a crucial role. For instance, in some palladium-catalyzed alkenylations, using solvents like DMF or DMSO can favor C3 functionalization, while a switch to a dioxane/AcOH mixture can promote C2 substitution.[1][5][6] Additionally, employing a directing group on the indole nitrogen can effectively steer the reaction to the C2 position.[1][6]
Q3: I am observing low to no yield in my C-H functionalization reaction. What are the potential causes and solutions?
Low yields in indole functionalization can stem from several factors:
-
Inappropriate Catalyst System: The choice of metal catalyst and ligand is critical. For example, in palladium-catalyzed arylations, phosphine ligands are often employed, and their effectiveness can vary.[7] It's advisable to screen a range of catalysts and ligands.
-
Sub-optimal Reaction Temperature: Temperature can significantly impact reaction rates and yields. A temperature that is too low may lead to incomplete conversion, while a temperature that is too high can cause substrate or product decomposition.[8] Incremental adjustments and screening are recommended.
-
Poor Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates.[5][9] It is often beneficial to test a variety of solvents with different polarities.
-
Presence of Water or Oxygen: Many organometallic reactions are sensitive to air and moisture.[10] Ensuring an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is crucial.[7]
Q4: What is the role of a directing group in indole functionalization, and how do I choose one?
A directing group is a chemical moiety installed on the indole, typically at the N1 or C3 position, to guide the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction.[1][4] This strategy is particularly useful for achieving functionalization at less reactive positions like C2, C4, C5, C6, and C7.[4][11]
The choice of a directing group depends on the desired position of functionalization. For example:
-
An N-(2-pyridyl)sulfonyl group can direct C2 alkenylation.[1]
-
An N-pivaloyl group can facilitate C7-alkenylation.[1]
-
A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[4]
It is also important to consider the ease of removal of the directing group after the desired functionalization has been achieved.[4]
Q5: I am struggling with the purification of my functionalized indole. What are some common strategies?
Purification of indole derivatives can be challenging due to the presence of polar byproducts.[8] Some effective purification techniques include:
-
Aqueous Wash: A wash with a basic solution (e.g., aqueous NaHCO₃) can help remove acidic impurities.[8]
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography.[8]
-
Recrystallization: For solid products, recrystallization can be a highly effective method for purification.[8]
-
Distillation: For volatile indole derivatives, distillation under reduced pressure may be an option.[8]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Inherent reactivity of the indole core | * If C3 is unsubstituted, it is the most likely site of electrophilic attack.[1][2] To target other positions, consider blocking the C3 position or using a directing group. |
| Incorrect solvent system | * The polarity and coordinating ability of the solvent can influence regioselectivity.[1][5] For example, in some Pd-catalyzed reactions, polar aprotic solvents favor C3 functionalization, while less coordinating solvents in the presence of an acid can favor C2.[6] Screen a range of solvents. |
| Absence of a suitable directing group | * For functionalization at C2, C4, C5, C6, or C7, the use of a directing group is often necessary.[4] Select a directing group based on the desired position of functionalization. |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | * Screen different metal catalysts (e.g., Pd, Rh, Cu) and ligands.[7] The optimal combination is often substrate-dependent. |
| Incorrect Reaction Temperature | * Systematically vary the reaction temperature. Low temperatures may lead to slow or incomplete reactions, while high temperatures can cause decomposition.[8] |
| Inappropriate Base or Additive | * The choice of base and other additives can be crucial. For example, in some palladium-catalyzed arylations, a carbonate base is used.[7] Experiment with different bases and additives. |
| Substrate Decomposition | * If the starting material is degrading, consider milder reaction conditions (e.g., lower temperature, weaker base).[8] |
| Air or Moisture Contamination | * Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents.[7] |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Indole Ring | * The electron-rich indole ring is susceptible to oxidation.[2] Minimize exposure to air and light. Consider using a protecting group on the indole nitrogen. |
| Dimerization or Polymerization | * Under strongly acidic conditions, indoles can polymerize.[12] Use the mildest possible acid catalyst and the lowest effective temperature.[8] |
| Side reactions with functional groups on the substrate | * Protect sensitive functional groups on your indole substrate before attempting the functionalization reaction. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C2-Arylation of Indole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the indole substrate (1.0 equiv), aryl halide (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).[7]
-
Addition of Reagents: Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) and an anhydrous solvent (e.g., toluene).[7]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 12-24 hours).[7]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Workup: After completion, cool the reaction to room temperature and quench with water.[7]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.[7]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Visualizations
References
- 1. soc.chim.it [soc.chim.it]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
Technical Support Center: N-Alkylation of Aminoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of aminoindoles.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the N-alkylation of aminoindoles and offers potential solutions in a question-and-answer format.
Q1: I am observing a significant amount of C-alkylation on the indole ring instead of the desired N-alkylation of the amino group. How can I improve the selectivity?
A1: Competition between N-alkylation of the amino group and C-alkylation of the indole ring, particularly at the C3 position, is a common challenge due to the high nucleophilicity of this position.[1] Several strategies can be employed to favor N-alkylation of the exocyclic amino group:
-
Protecting the Indole Nitrogen (N1): The most effective strategy is to protect the indole nitrogen with a suitable protecting group, such as tert-butoxycarbonyl (Boc). This blocks the N1 position, preventing its alkylation and directing the reaction to the amino group. The Boc group is stable under basic conditions used for alkylation and can be removed later.
-
Choice of Base and Solvent: The selection of base and solvent is crucial. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF can favor N-alkylation by deprotonating the indole nitrogen, but this can also lead to C3-alkylation if the amino group's nucleophilicity is not sufficiently high.[1] For selective alkylation of the amino group, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (CH₃CN) or DMF are often preferred.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control reactivity and improve selectivity by favoring the kinetically controlled product, which is often the desired N-alkylated aminoindole.
Q2: My reaction is resulting in a mixture of mono- and di-alkylated products on the amino group. How can I control the degree of alkylation?
A2: Over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts, can occur, especially with reactive alkylating agents. To minimize this:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient.[1] Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation.[1]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired mono-alkylated product is predominantly formed.[2] Lowering the reaction temperature can also help manage the reaction rate and prevent over-alkylation.[1]
-
Bulky Reagents: Employing a bulkier alkylating agent can introduce steric hindrance that disfavors a second alkylation event.
Q3: The N-alkylation reaction is proceeding very slowly or giving low yields. What can I do to improve the reaction efficiency?
A3: Low yields can be attributed to several factors, including incomplete reaction or degradation of starting materials.[3] Consider the following troubleshooting steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous (dry) conditions, especially when using strong bases like NaH.[1] Moisture will quench the base and inhibit the deprotonation of the amine.
-
Reagent Purity: Use high-purity starting materials, reagents, and solvents. Impurities can interfere with the reaction and lead to side products.
-
Activation of Alkylating Agent: If using a less reactive alkylating agent like an alkyl chloride or bromide, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can enhance its reactivity through the Finkelstein reaction.
-
Choice of Alkylation Method: If direct alkylation with alkyl halides is proving ineffective, consider alternative methods such as reductive amination with aldehydes or ketones, which can be a versatile and high-yielding approach.[2] For the introduction of aryl groups, palladium-catalyzed Buchwald-Hartwig amination is a powerful method.[2]
Q4: I am struggling with the purification of my N-alkylated aminoindole product from the reaction mixture. What are some common purification strategies?
A4: Purification can be challenging due to the presence of unreacted starting materials, side products, and reagents.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.[2]
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying N-alkylated aminoindoles.[2] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective in separating the desired product from impurities.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique to obtain a highly pure compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Direct N-Alkylation of 7-Aminoindole [2]
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | CH₃CN | Reflux | 5 | 85 |
| Methyl iodide | NaH | THF | 0 to rt | 3 | 92 |
| Ethyl bromide | Cs₂CO₃ | DMF | 60 | 8 | 78 |
Experimental Protocols
Protocol 1: Direct N-Alkylation of 7-Aminoindole with Benzyl Bromide [2]
Materials:
-
7-Aminoindole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 7-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(benzylamino)indole.
Protocol 2: Reductive Amination of 7-Aminoindole with Benzaldehyde [2]
Materials:
-
7-Aminoindole
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-aminoindole (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane, stir the mixture at room temperature under an inert atmosphere for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 12-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-(benzylamino)indole.
Protocol 3: Buchwald-Hartwig N-Arylation of 7-Aminoindole [2]
Materials:
-
7-Aminoindole
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Celite®
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine 7-aminoindole (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC.
-
After completion (typically 18-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 7-(phenylamino)indole.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation of aminoindoles.
Caption: Decision-making process for improving N-alkylation regioselectivity.
References
Technical Support Center: Preventing Oxidation of Aminoindole Compounds
Welcome to the Technical Support Center for the Prevention of Aminoindole Compound Oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storing, and troubleshooting issues related to the oxidative degradation of aminoindole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are aminoindole compounds prone to oxidation?
A1: Aminoindole compounds possess an electron-rich indole nucleus and an amino group, both of which are susceptible to oxidation. The indole ring can undergo oxidation to form various byproducts, and the amino group can be oxidized, leading to discoloration (e.g., turning brown or black) and the formation of impurities. This inherent reactivity makes them sensitive to environmental factors.
Q2: What are the primary factors that accelerate the oxidation of aminoindole compounds?
A2: The primary catalysts for the oxidation of aminoindole compounds are:
-
Atmospheric Oxygen: Direct exposure to air is a major contributor to oxidation.
-
Light: Many indole derivatives are photosensitive and can degrade upon exposure to light, particularly UV radiation.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidative degradation pathways.
-
pH: The stability of aminoindoles can be pH-dependent, with degradation rates often increasing in non-optimal pH ranges.
Q3: What are the common signs of aminoindole oxidation?
A3: Common indicators of oxidation include:
-
A noticeable change in color, often to yellow, brown, or black.
-
The appearance of new, unidentified spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC chromatogram.
-
A decrease in the purity of the compound over time, as determined by analytical methods.
-
Changes in solubility or physical appearance.
Q4: How can I minimize the oxidation of my aminoindole compound during storage?
A4: To ensure the long-term stability of your aminoindole compounds, it is crucial to store them under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen.
-
Light Protection: Use amber or opaque vials to protect the compound from light.
-
Low Temperature: Store at reduced temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.
-
High Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.
Q5: When should I consider using an antioxidant?
A5: The use of an antioxidant is recommended when:
-
The specific aminoindole compound is known to be highly susceptible to oxidation.
-
The compound will be stored for an extended period.
-
The experimental conditions involve elevated temperatures, prolonged exposure to air, or other oxidative stressors.
-
The compound is dissolved in a solvent that has not been deoxygenated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of aminoindole compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| My aminoindole solution turned brown overnight. | Oxidation due to dissolved oxygen in the solvent and/or exposure to light. | 1. Deoxygenate Solvents: Before dissolving your compound, ensure the solvent is thoroughly deoxygenated using methods like sparging with an inert gas or the freeze-pump-thaw technique. 2. Use an Antioxidant: Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution (e.g., 0.01% w/v). 3. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil. 4. Store Cold: Keep the solution at a low temperature (e.g., 4°C) when not in use. |
| I am seeing multiple degradation products in my reaction mixture. | The reaction conditions may be too harsh, or the compound is degrading upon workup. | 1. Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions. 3. Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen). 4. Purification Strategy: Consider purifying the product quickly after the reaction is complete. If using column chromatography, consider adding a small amount of a non-polar antioxidant to the eluent. |
| The purity of my solid aminoindole compound is decreasing over time. | Improper storage conditions are leading to slow oxidation. | 1. Re-evaluate Storage: Ensure the compound is stored under a robust inert atmosphere, protected from light, and at a sufficiently low temperature (-20°C or below). 2. Use a Desiccator: Store the vial within a desiccator to protect it from moisture, which can sometimes accelerate degradation. 3. Repackage if Necessary: If the original container has been opened multiple times, consider transferring the compound to smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. |
Data Presentation: Factors Influencing Aminoindole Stability
The following tables summarize quantitative data on the degradation of indole and related compounds under various conditions, illustrating the impact of environmental factors and the effectiveness of protective measures.
Table 1: Influence of pH and Temperature on the Degradation of 5-Aminolevulinic Acid (an amino-containing compound) in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) in hours |
| 2.35 | 50 | Stable (over 37 days) |
| 4.81 | 50 | 257 |
| 7.42 | 50 | 3.0 |
| 7.53 | 37 | - |
| 7.53 | 85 | - |
Data adapted from a study on 5-aminolevulinic acid, demonstrating the significant impact of pH on stability.[2] The degradation rate was observed to increase approximately 1.5 times with each 10°C rise in temperature.[2]
Table 2: Photocatalytic Degradation of Indole under UV Irradiation
| Initial Indole Concentration (mg/L) | Catalyst Loading (g/L TiO₂) | Optimal pH | Degradation Rate |
| Varied | 1.0 | 6-7 | Dependent on initial concentration |
This data from a study on the photocatalytic degradation of indole highlights the role of UV light and a catalyst in its degradation.[3] The degradation rate is influenced by multiple factors, including the initial concentration of the indole.[3]
Table 3: Protective Effect of Indole Derivatives Against Oxidative Hemolysis
| Compound | Concentration (mg/mL) | % Inhibition of AAPH-induced Hemolysis |
| Gramine (1) | 0.025 | 30% |
| Derivative 2 | 0.025 | 27% |
| Derivative 13 | 0.025 | 27% |
| BHT (standard antioxidant) | 0.025 | 29% |
| Trolox (standard antioxidant) | 0.025 | 86% |
| Derivative 14 | 0.025 | 92% |
This table demonstrates the varying cytoprotective (antioxidant) activity of different C-3 substituted indole derivatives compared to standard antioxidants like BHT and Trolox.[4]
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
This protocol is suitable for deoxygenating solvents for reactions and solutions containing oxidation-sensitive compounds.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Inert gas source (Argon or Nitrogen) with a regulator
-
Long needle (e.g., a cannula)
-
Short vent needle
Procedure:
-
Pour the solvent into the flask.
-
Seal the flask with the rubber septum.
-
Insert the long needle through the septum, ensuring its tip is submerged below the solvent's surface.
-
Insert the short vent needle through the septum, keeping its tip in the headspace above the solvent.
-
Begin a gentle but steady flow of inert gas through the long needle. You should see bubbles forming in the solvent.
-
Continue sparging for at least 30-60 minutes for every 100 mL of solvent.
-
Once deoxygenation is complete, remove the long needle from the solvent (but keep it in the headspace) and then remove the vent needle.
-
Maintain a positive pressure of the inert gas in the flask to prevent air from re-entering.
Protocol 2: Using Butylated Hydroxytoluene (BHT) as an Antioxidant
This protocol describes how to prepare a stock solution of BHT and add it to a solution of an aminoindole compound.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Ethanol (or another suitable solvent in which both BHT and your compound are soluble)
-
Volumetric flask (e.g., 10 mL)
-
Micropipette
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the BHT.
-
Once fully dissolved, add ethanol to the 10 mL mark.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to an Aminoindole Solution:
-
Determine the desired final concentration of BHT. A common concentration is 0.01% (w/v).
-
To prepare a 10 mL solution of your aminoindole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your flask.
-
Proceed to dissolve your aminoindole compound and make up the final volume to 10 mL with the deoxygenated solvent.
Visualizations
References
- 1. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Polar Indole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of polar indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar indole derivatives?
The purification of polar indole derivatives presents several key challenges stemming from their inherent chemical properties:
-
High Polarity: The presence of functional groups such as hydroxyls, amines, and carboxylic acids significantly increases the polarity of the indole structure. This can result in poor retention on non-polar stationary phases used in reversed-phase chromatography (RPC) or, conversely, excessively strong and sometimes irreversible binding to polar stationary phases like silica gel in normal-phase chromatography.[1][2]
-
Peak Tailing: Basic indole derivatives, particularly those with amine groups, are prone to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This interaction leads to significant peak tailing, which compromises resolution and the accuracy of quantification.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, which are often present on the surface of standard silica gel. This can lead to on-column degradation of the target compound, resulting in low recovery and the formation of purification artifacts.[1][3]
-
Low Solubility: The high polarity of these compounds can also mean poor solubility in the less polar organic solvents typically employed in normal-phase chromatography, making sample loading and elution challenging.[1][2]
-
Co-elution with Impurities: Due to their high polarity, these compounds often co-elute with other polar impurities, making their separation and isolation difficult.[1]
Q2: Which chromatographic technique is most suitable for my polar indole compound?
The optimal technique depends on the specific polarity and structural features of your indole derivative. Here is a guide to common choices:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the first choice for moderately polar indole derivatives. C8 and C18 columns are widely used, but retention can be a challenge for highly polar compounds.[1][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar indoles that exhibit little to no retention on traditional reversed-phase columns.[1][5][6][7][8] HILIC utilizes a polar stationary phase with a mobile phase rich in an organic solvent, which facilitates the retention of very polar analytes.[1][5][6][7]
-
Normal-Phase Chromatography (NPC): While challenging, NPC on silica or alumina can be effective. However, it often requires careful mobile phase optimization and strategies to mitigate compound degradation and peak tailing, such as deactivating the silica gel with a base like triethylamine.[1]
-
Ion-Exchange Chromatography (IEC): This technique is particularly effective for charged or zwitterionic indole derivatives, such as those containing both acidic and basic functional groups (e.g., tryptophan and its derivatives).[1]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange) and can provide unique selectivity and retention for polar and ionizable compounds, often without the need for ion-pairing reagents.[2][9][10]
-
Counter-Current Chromatography (CCC): As a liquid-liquid chromatography technique, CCC avoids solid stationary phases, which can be advantageous for preventing sample degradation due to adsorption.[11][12][13] It separates compounds based on their differential partitioning between two immiscible liquid phases.[12][13]
Q3: How can I improve peak shape and reduce tailing for my basic indole compound?
Peak tailing for basic indoles is commonly caused by interactions with acidic silanol groups on silica-based columns.[1] To address this:
-
Use an End-Capped Column: High-purity, end-capped columns have fewer free silanol groups, which minimizes secondary interactions.[1]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.1%), into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1]
-
Adjust Mobile Phase pH: Using a buffer to control the mobile phase pH can ensure the analyte is in a single ionic state, leading to sharper, more symmetrical peaks.[1][14] A general guideline is to adjust the pH to be at least two units away from the compound's pKa.[14]
-
Consider an Alternative Stationary Phase: If tailing persists, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano) may be beneficial.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar indole compounds.
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | - Inappropriate stationary phase or mobile phase selectivity. - Compound is too polar for the selected conditions. | - Optimize Mobile Phase: Experiment with different solvent strengths and compositions. - Change Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or embedded polar group column in RP-HPLC). - Switch Technique: If the compound is very polar and shows no retention in RP-HPLC, consider switching to HILIC.[1][5][6][7][8] |
| Peak Tailing (especially for basic compounds) | - Secondary interactions between the analyte and acidic silanol groups on the silica surface.[1] | - Use a high-purity, end-capped column. [1] - Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.[1] - Buffer the mobile phase to an appropriate pH to ensure the analyte is in a single ionic state.[1][14] - Use a less acidic stationary phase (e.g., alumina).[1] |
| Compound Elutes with the Solvent Front (No Retention in RP-HPLC) | - The compound is too polar for the reversed-phase column. | - Switch to a more suitable technique like HILIC. [1][5][6][7][8] - Use a highly aqueous mobile phase with a specialized aqueous-stable C18 column. - Consider mixed-mode chromatography. [2][9][10] |
| Compound is Stuck on the Column (No Elution in Normal-Phase) | - The compound is too polar and is irreversibly adsorbed to the stationary phase.[1] | - Drastically increase the polarity of the mobile phase (e.g., add methanol or a mixture of methanol with a small amount of ammonium hydroxide).[3][15] - Deactivate the silica gel by pre-treating the column with a mobile phase containing a base (e.g., triethylamine).[1] - Switch to RP-HPLC or HILIC. |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase.[1] - On-column degradation.[1][3] - The compound is eluting in very dilute fractions that are difficult to detect.[1][3] | - Address potential degradation and irreversible adsorption as described above. - Concentrate the fractions before analysis (e.g., by TLC or analytical HPLC) to ensure the product has not been missed.[3] - Perform a mass balance to determine where the compound is being lost.[1] |
| Compound is Not Stable on Silica Gel | - The acidic nature of silica gel is causing decomposition.[1][3] | - Test for stability by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to check for degradation products.[3] - Use a neutral stationary phase like alumina or a bonded phase.[1] - Deactivate the silica gel with a base.[1] - Consider purification techniques that do not use a solid stationary phase , such as Counter-Current Chromatography.[11][12][13] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The solvent is too nonpolar for the highly polar compound. - The solution is supersaturated. - Impurities are inhibiting crystal formation. | - Try a more polar solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Further purify the material by another method (e.g., chromatography) to remove impurities. |
| No Crystals Form Upon Cooling | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low Yield from Recrystallization | - The compound has significant solubility in the cold solvent. | - Use a minimal amount of hot solvent to dissolve the compound. - Cool the solution for a longer period and at a lower temperature. - Consider a different solvent system where the compound has lower solubility at cold temperatures. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Indole Purification
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages | Potential Disadvantages |
| RP-HPLC | Non-polar (C18, C8)[1][4] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[5] | Moderately polar indoles. | High resolution, good reproducibility.[16] | Poor retention for very polar compounds.[1][8] |
| HILIC | Polar (Silica, Amino, Diol)[6][7] | High organic content with a small amount of aqueous solvent.[6][7] | Very polar and hydrophilic indoles.[1][5][6][7][8] | Excellent retention for polar compounds, compatible with MS.[6] | Can require longer equilibration times. |
| Normal-Phase | Polar (Silica, Alumina)[1] | Non-polar (e.g., Hexane/Ethyl Acetate) | Less polar indoles, but adaptable for some polar ones with modifiers. | Good for separating isomers.[16] | Strong adsorption, peak tailing, potential for compound degradation.[1][3] |
| Ion-Exchange | Charged (Anionic or Cationic) | Aqueous buffers | Charged or zwitterionic indoles.[1] | Highly selective for charged molecules. | Limited to ionizable compounds. |
| Mixed-Mode | Combines multiple chemistries (e.g., RP and IEX)[9] | Can be tuned to favor different interactions. | A wide range of polar and charged indoles.[10] | Unique selectivity, can retain compounds poorly retained by other methods.[9] | Method development can be more complex. |
| Counter-Current | Liquid | Two immiscible liquid phases[12][13] | Labile or unstable indoles. | No solid support, avoids irreversible adsorption and degradation.[13] | Can be lower resolution than HPLC. |
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for a Moderately Polar Indole
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 280 nm (or as appropriate for the chromophore).
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Generic HILIC Method for a Highly Polar Indole
-
Column: Silica or Amide-based HILIC column, 3-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient:
-
Start at 100% A.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 100% A over 1 minute and re-equilibrate for 10 minutes (equilibration is critical in HILIC).
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV (as appropriate) or Mass Spectrometry (HILIC is highly compatible with ESI-MS).
-
Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90-95%) to match the initial mobile phase. This is crucial for good peak shape.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is for the clean-up of a polar indole from a nonpolar matrix.
-
SPE Cartridge: Select a polar sorbent such as silica or diol.[17]
-
Conditioning: Condition the cartridge with a nonpolar solvent (e.g., hexane) followed by the sample solvent.
-
Sample Loading: Dissolve the sample in a nonpolar solvent and load it onto the cartridge. The polar indole should be retained on the sorbent.[17]
-
Washing: Wash the cartridge with the nonpolar solvent to elute nonpolar impurities.
-
Elution: Elute the target polar indole compound with a more polar solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
Visualizations
Caption: A workflow for selecting a purification strategy for polar indole derivatives.
Caption: A decision tree for troubleshooting common chromatography issues with polar indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Purification [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Protecting Groups in Multi-step Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing protecting groups in multi-step indole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable protecting group for my indole nitrogen?
A1: The selection of a protecting group for the indole nitrogen is a critical decision that depends on the overall synthetic strategy. Key factors to consider include the stability of the protecting group to downstream reaction conditions, the ease and selectivity of its removal, and its influence on the reactivity of the indole ring.[1][2] Electron-withdrawing groups like Tosyl (Ts) or Boc can decrease the nucleophilicity of the indole ring, while other groups might offer different stability profiles.
To aid in this selection process, the following decision tree illustrates a logical approach to choosing an appropriate protecting group.
Q2: My N-Boc protection reaction is sluggish or incomplete. What could be the issue?
A2: Incomplete N-Boc protection of indoles can arise from several factors. Firstly, indoles are less nucleophilic than many other amines, which can slow down the reaction. Ensure your reagents are pure and the solvent is anhydrous, as water can consume the Boc-anhydride. Using a stronger base or a higher reaction temperature can sometimes improve the outcome. However, be cautious as high temperatures can lead to side products.
Q3: I am having trouble removing the N-Tosyl group from my indole. Why is it so difficult?
A3: The N-tosyl group is notoriously difficult to remove from indoles due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the N-S bond.[3] Cleavage often requires harsh conditions, such as strong bases (e.g., KOH or Cs2CO3 in refluxing alcohol/THF) or reducing agents.[3][4] The choice of method depends on the other functional groups present in your molecule.
Q4: Can the protecting group on the indole nitrogen influence the regioselectivity of subsequent reactions?
A4: Absolutely. An electron-withdrawing protecting group, such as Tosyl or Boc, can significantly decrease the electron density of the indole ring, making it less reactive towards electrophiles. This can be advantageous in preventing unwanted side reactions at the C2 or C3 positions. Conversely, protecting groups that do not significantly alter the electronic nature of the indole, like SEM or Benzyl, will have a lesser impact on its reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield during N-protection | Incomplete deprotonation of indole N-H. | Use a stronger base (e.g., NaH, KH) and ensure anhydrous conditions. |
| Steric hindrance from bulky substituents on the indole or the protecting group precursor. | Increase reaction temperature and/or time. Consider a less sterically hindered protecting group if possible. | |
| Poor nucleophilicity of the indole nitrogen, especially with electron-withdrawing substituents. | Use a more reactive protecting group precursor or more forcing reaction conditions. | |
| Incomplete deprotection | Insufficient reagent or reaction time. | Increase the equivalents of the deprotecting agent and monitor the reaction by TLC or LC-MS to ensure completion. |
| Inappropriate deprotection conditions for the specific protecting group. | Verify the correct deprotection protocol for your chosen protecting group (see Experimental Protocols section). | |
| Steric hindrance around the protecting group. | More forcing conditions (higher temperature, longer reaction time) may be required. | |
| Formation of side products during protection/deprotection | Reaction conditions are too harsh, leading to degradation of the indole ring or other functional groups. | Use milder reaction conditions. For example, for N-tosyl deprotection, Cs2CO3 is a milder alternative to KOH.[4] |
| The protecting or deprotecting agent is reacting with other functional groups in the molecule. | Choose an orthogonal protecting group strategy where the protection/deprotection conditions for one group do not affect others. | |
| Difficulty in purifying the protected or deprotected indole | Co-elution with byproducts or starting materials. | Optimize the chromatography conditions (solvent system, gradient). Recrystallization may also be an effective purification method. |
Experimental Protocols
Below are detailed methodologies for the protection and deprotection of indoles with commonly used protecting groups.
N-Boc Protection and Deprotection
Protocol 1: General Procedure for N-Boc Protection of Indole
-
Materials: Indole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the indole (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DMAP (0.1 eq.) to the solution.
-
Add Boc₂O (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected indole.
-
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA) [5]
-
Materials: N-Boc protected indole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected indole in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole.
-
N-Tosyl Protection and Deprotection
Protocol 3: General Procedure for N-Tosyl Protection of Indole
-
Materials: Indole, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of the indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 4: General Procedure for N-Tosyl Deprotection using Cesium Carbonate (Cs₂CO₃) [4][5]
-
Materials: N-Tosyl indole, Cesium carbonate (Cs₂CO₃), Tetrahydrofuran (THF), Methanol (MeOH).
-
Procedure:
-
Dissolve the N-tosyl indole in a mixture of THF and methanol (typically a 2:1 ratio).
-
Add cesium carbonate (typically 3 equivalents) to the solution.
-
Stir the mixture at ambient temperature or reflux, and monitor the reaction by HPLC or TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Add water to the residue and stir for a few minutes.
-
Collect the solid product by filtration, wash with water, and dry to obtain the deprotected indole.[4][5]
-
N-SEM Protection and Deprotection
Protocol 5: General Procedure for N-SEM Protection of Indole
-
Materials: Indole, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the indole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 6: General Procedure for N-SEM Deprotection using Tetrabutylammonium Fluoride (TBAF) [3]
-
Materials: N-SEM protected indole, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-SEM protected indole in anhydrous THF.
-
Add TBAF solution (1.5 - 2.0 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[3]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of the indole nitrogen with various common protecting groups. Please note that optimal conditions can vary depending on the specific substrate.
| Protecting Group | Protection Reagents | Typical Solvent | Protection Yield (%) | Deprotection Reagents | Typical Solvent | Deprotection Yield (%) |
| Boc | Boc₂O, DMAP | THF | 90-98 | TFA/DCM or HCl/Dioxane | DCM or Dioxane | 90-99 |
| Tosyl (Ts) | TsCl, NaH | DMF | 85-95 | Cs₂CO₃, MeOH/THF or Mg/MeOH | MeOH/THF | 80-95 |
| SEM | SEM-Cl, NaH | DMF | 80-95 | TBAF/THF or HCl/EtOH | THF or EtOH | 85-95 |
| Benzyl (Bn) | BnBr, NaH | DMF | 80-90 | H₂, Pd/C | EtOH or MeOH | 90-99 |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, NaH | DMF | 85-95 | Mg/MeOH or Na(Hg) | MeOH | 70-90 |
References
Validation & Comparative
Bioactivity Screening of Ethyl 6-amino-1H-indole-7-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of ethyl 6-amino-1H-indole-7-carboxylate, in particular, have garnered significant interest due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of the bioactivity of various derivatives, supported by experimental data and detailed protocols to aid in the advancement of drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the in vitro biological activities of several this compound derivatives and related indole compounds from recent studies.
Anticancer Activity
The antiproliferative activity of indole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 4a (hydrazine-1-carbothioamide derivative) | HepG2 (Liver) | Data not specified | EGFR inhibitor | [1] |
| HCT-116 (Colon) | Data not specified | [1] | ||
| A549 (Lung) | Data not specified | [1] | ||
| Compound 6c (oxadiazole derivative) | HepG2 (Liver) | Data not specified | VEGFR-2 inhibitor | [1] |
| HCT-116 (Colon) | Data not specified | [1] | ||
| A549 (Lung) | Data not specified | [1] | ||
| Compound 6i (thiazolyl-indole-2-carboxamide) | MCF-7 (Breast) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 inhibitor | [2][3] |
| Compound 6v (thiazolyl-indole-2-carboxamide) | MCF-7 (Breast) | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 inhibitor | [2][3] |
| Compound 6e | MCF-7 (Breast) | 4.36 - 23.86 | Multi-kinase inhibitor | [3] |
| Compound 6q | Various | 5.04 - 18.67 | Multi-kinase inhibitor | [2] |
| Compound 17a (Indole-2-carboxylic acid derivative) | HIV-1 Integrase | 3.11 | INSTI | [4] |
Antimicrobial Activity
Several indole derivatives have demonstrated promising activity against bacterial and fungal pathogens.
| Compound | Microorganism | Activity | Reference |
| Compound 17a (Spiro[indole-3,4'-pyridine] derivative) | Pseudomonas aeruginosa ATCC 27853 | Moderate antibacterial effect | [5] |
| Escherichia coli ATCC 25922 | Moderate inhibitory effect | [5] | |
| Aminoguanidine-indole derivatives | ESKAPE pathogens & clinical resistant Klebsiella pneumoniae | Significant antibacterial activity (MIC: 4–16 µg/mL) | [6] |
| Various Indole Derivatives | Aspergillus niger, Candida albicans | Antifungal activity | [7] |
| Bacillus subtilis, Escherichia coli | Antibacterial activity | [7] |
Enzyme Inhibitory Activity
The potential of indole derivatives to inhibit specific enzymes is a key area of investigation for various therapeutic applications.
| Compound | Enzyme | IC50 (µM) | Mechanism | Reference |
| Compound 4a | EGFR tyrosine kinase | Most potent in series | - | [1] |
| Compound 6c | VEGFR-2 tyrosine kinase | Most potent in series | - | [1] |
| Compound 6i | EGFR | 0.063 | - | [3] |
| HER2 | 0.054 | - | [3] | |
| VEGFR-2 | 0.119 | - | [3] | |
| CDK2 | 0.448 | - | [3] | |
| Compound 6v | EGFR | 0.081 | - | [3] |
| HER2 | 0.065 | - | [3] | |
| VEGFR-2 | 0.429 | - | [3] | |
| CDK2 | 0.506 | - | [3] | |
| Isatins (Indole-2,3-diones) | Carboxylesterases (CEs) | nM range | Potent, specific inhibitors | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT-116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., E. coli, P. aeruginosa) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizations
General Synthetic Pathway for Indole Derivatives
The synthesis of diverse indole derivatives often starts from a common indole core, which is then modified through various chemical reactions.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 6-amino-1H-indole-7-carboxylate and Alternative Synthetic Intermediates
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Specifically, substituted aminoindoles are crucial building blocks for a wide range of biologically active molecules, including potent inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.[3][4][5][6]
Ethyl 6-amino-1H-indole-7-carboxylate is a versatile synthetic intermediate valued for its unique arrangement of functional groups.[7] The vicinal amino and carboxylate moieties on the benzene portion of the indole ring provide a strategic platform for constructing complex, fused heterocyclic systems and for systematic chemical diversification. This guide provides an objective comparison of this compound with other widely used indole-based intermediates. It aims to furnish researchers, scientists, and drug development professionals with the necessary data to select the most suitable building block for their synthetic and medicinal chemistry programs.
Profile of Core Intermediate: this compound
This intermediate features an indole core with a primary amino group at the C-6 position and an ethyl ester at the C-7 position. This specific arrangement offers several synthetic advantages:
-
Orthogonal Functional Handles: The indole N-H, the C-6 amino group, and the C-7 ester can be selectively modified, allowing for controlled, stepwise synthesis. The amino group is a nucleophilic center ideal for acylation, alkylation, and arylation reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.
-
Annulation Reactions: The adjacent amino and ester groups are perfectly positioned for condensation reactions to form fused six-membered rings, leading to scaffolds like pyrido[3,2-g]indoles.
-
Therapeutic Relevance: This scaffold serves as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, cancer, and inflammatory conditions.[7]
Alternative Synthetic Intermediates: A Comparison
The utility of this compound can be benchmarked against other common intermediates that offer different substitution patterns or bioisosteric replacements. Key alternatives include positional isomers like indole-2-carboxylates, bioisosteric 7-azaindoles, and the simpler 6-aminoindole.
-
Ethyl 1H-indole-2-carboxylate: This isomer moves the ester group to the C-2 position on the pyrrole ring. This is one of the most common indole intermediates, often prepared via the Fischer indole synthesis or from 1H-indole-2-carboxylic acid.[8][9] Its C-3 position is highly nucleophilic and prone to electrophilic substitution.
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine): A bioisostere of indole where the C-7 carbon is replaced with a nitrogen atom.[5] This modification alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a highly valuable scaffold in drug design, particularly for kinase inhibitors.[5][10]
-
6-Aminoindole: This intermediate provides the same C-6 amino functionality but lacks the C-7 ester. This simplifies the structure but removes the synthetic handle provided by the ester group. It is a reactant for preparing inhibitors of mTOR, DNA-topoisomerase II, and the Hedgehog pathway.[11]
Data Presentation: Physicochemical and Synthetic Comparison
The following tables summarize key data for a direct comparison of these intermediates.
Table 1: Physicochemical Properties of Selected Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₂N₂O₂ | 204.23 | N/A |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 123-125[9] |
| 7-Azaindole | C₇H₆N₂ | 118.14 | 105-107 |
| 6-Aminoindole | C₈H₈N₂ | 132.16 | 75-79[11] |
| N/A: Data not readily available in the searched literature. |
Table 2: Synthetic Utility and Common Transformations
| Intermediate | Common Synthetic Route | Common Downstream Reactions | Notes |
| This compound | Multi-step synthesis, often involving nitration of an indole precursor followed by reduction. | Amide coupling, N-alkylation/arylation, fused ring formation (annulation). | The adjacent functional groups enable the synthesis of complex polycyclic systems.[7] |
| Ethyl 1H-indole-2-carboxylate | Fischer indole synthesis; Esterification of indole-2-carboxylic acid.[8][9] | N-alkylation, C-3 functionalization (e.g., Vilsmeier-Haack, Mannich), hydrazinolysis to carbohydrazide.[9] | C-3 position is highly activated towards electrophiles. |
| 7-Azaindole | Bartoli indole synthesis, Fischer indole synthesis from aminopyridines. | Halogenation (C-3), N-alkylation, metal-catalyzed cross-coupling. | Pyridine nitrogen acts as a hydrogen bond acceptor, a key feature in kinase inhibition.[5] |
| 6-Aminoindole | Reduction of 6-nitroindole. | Acylation, sulfonylation, diazotization followed by Sandmeyer reaction, cross-coupling. | Used to introduce a versatile amino handle for further diversification.[11] |
Mandatory Visualization
// Define node structures using HTML-like labels A [label=<
This compound CoreIndole C-6NH₂ C-7COOEt
];
B [label=<
Ethyl 1H-indole-2-carboxylate CoreIndole C-2COOEt C-3Activated Site
];
C [label=<
7-Azaindole CorePyrrolo[2,3-b]pyridine Position 7Nitrogen (sp²) PropertyH-bond acceptor
];
D [label=<
6-Aminoindole CoreIndole C-6NH₂ C-7H
];
// Invisible edges for layout edge [style=invis]; A -> B; C -> D;
label="Structural features of key indole-based intermediates."; labelloc="b"; fontsize=12; } dot Caption: Comparison of key structural features of the intermediates.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing work. Below are representative protocols for the synthesis and modification of indole-based intermediates, adapted from the literature.
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate (1)
This procedure describes the esterification of 1H-indole-2-carboxylic acid using thionyl chloride to form the acyl chloride intermediate, which is then reacted with ethanol.[8][9]
-
Materials:
-
1H-Indole-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (12 mL per gram of acid)
-
Absolute ethanol (10 mL per gram of acid)
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask, add 1H-indole-2-carboxylic acid (e.g., 0.50 g, 3.1 mmol).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add thionyl chloride (e.g., 19 mL) to the acid with stirring.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. An oil will remain.
-
To the resulting oil, add absolute ethanol (e.g., 17 mL) at room temperature.
-
Stir the solution overnight. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
The crude product can be recrystallized from methanol to yield pure ethyl 1H-indole-2-carboxylate as a beige solid (Typical Yield: ~93%).[8]
-
Protocol 2: N-Alkylation of Ethyl 1H-indole-2-carboxylate (2)
This protocol details the N-alkylation of the indole core using an alkyl halide and potassium hydroxide as the base in acetone.[9]
-
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Acetone
-
Water
-
-
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate in acetone (e.g., 10 mL) in a round-bottom flask.
-
Add the alkyl halide (e.g., benzyl bromide).
-
In a separate container, prepare an aqueous solution of KOH (e.g., 3.0 mmol in 0.1 mL of water).
-
Add the aqueous KOH solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature (20 °C) for two hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-alkylated product (e.g., ethyl 1-benzyl-1H-indole-2-carboxylate). (Typical Yield: >90%).[9]
-
Concluding Remarks
The choice of a synthetic intermediate is a critical decision in any drug discovery campaign.
-
This compound is an advanced intermediate, exceptionally suited for constructing complex, fused heterocyclic systems due to its vicinal amino and ester groups. Its utility shines in targeted synthesis where annulation is a key step.
-
Ethyl 1H-indole-2-carboxylate offers a classic and accessible platform for building molecules that require functionalization at the C-3 position, a common strategy in indole chemistry.
-
7-Azaindole provides a bioisosteric alternative to the indole core, a proven strategy for modulating physicochemical properties, improving kinase binding affinity, and overcoming metabolic liabilities.[5]
-
6-Aminoindole represents a more fundamental building block, ideal for introducing a C-6 amino vector for diversification when the C-7 position is not required for substitution.
Ultimately, the selection depends on the specific molecular architecture of the target compound, the desired biological activity, and the overall synthetic strategy. This guide provides the comparative data and procedural insights necessary for researchers to make an informed decision, facilitating the advancement of research programs that rely on the versatile indole scaffold.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 11. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]
A Comparative Guide to In Vitro Assays for Novel Compounds Derived from Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays relevant to the preclinical evaluation of compounds synthesized from Ethyl 6-amino-1H-indole-7-carboxylate. This core scaffold is a versatile starting material for the development of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition. The following sections detail common in vitro assays, present comparative data for analogous indole derivatives, provide experimental protocols, and visualize key cellular pathways and workflows.
Introduction to the Therapeutic Potential of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Derivatives of indole-2-carboxamides, in particular, have garnered significant attention for their potential as multi-target anticancer agents. These compounds have been shown to interact with various oncogenic targets, demonstrating favorable pharmacological profiles.[1] Research into indole-based compounds has revealed their capacity to induce antiproliferative effects against a range of cancer cell lines, including breast, colon, and leukemia.[1]
Comparative Analysis of In Vitro Bioactivity
While specific data for compounds directly synthesized from this compound is emergent, the following tables summarize the in vitro activity of structurally related indole-2-carboxamide and indolyl-hydrazone derivatives against various cancer cell lines and protein kinases. This data provides a valuable benchmark for assessing the potential of novel compounds derived from the target scaffold.
Table 1: Cytotoxicity of Indole Derivatives Against Human Cancer Cell Lines
| Compound Class | Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Indolyl-Hydrazones | Compound 5 | MCF-7 (Breast) | MTT | 2.73 ± 0.14 | [2] |
| Compound 8 | MCF-7 (Breast) | MTT | 4.38 ± 0.23 | [2] | |
| Compound 12 | MCF-7 (Breast) | MTT | 7.03 ± 0.37 | [2] | |
| Staurosporine (Control) | MCF-7 (Breast) | MTT | 8.32 ± 0.43 | [2] | |
| Thiazolyl-indole-2-carboxamides | Compound 6i | MCF-7 (Breast) | MTT | 6.10 ± 0.4 | [3] |
| Compound 6v | MCF-7 (Breast) | MTT | 6.49 ± 0.3 | [3] | |
| Compound 6e | HCT-116 (Colon) | MTT | 4.36 - 23.86 | [3] | |
| Compound 6i | HCT-116 (Colon) | MTT | 4.36 - 23.86 | [3] | |
| Doxorubicin (Control) | WI-38 (Normal) | MTT | 6.72 | [3] | |
| N-substituted 1H-indole-2-carboxamides | Compound 12 | K-562 (Leukemia) | MTT | 0.33 | [1] |
| Compound 14 | K-562 (Leukemia) | MTT | 0.61 | [1] | |
| Compound 4 | K-562 (Leukemia) | MTT | 0.61 | [1] | |
| Compound 10 | HCT-116 (Colon) | MTT | 1.01 | [1] |
Table 2: Kinase Inhibitory Activity of Indole Derivatives
| Compound Class | Derivative | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Thiazolyl-indole-2-carboxamides | Compound 6e | EGFR | Enzyme Inhibition | 0.154 | [4] |
| Compound 6e | Her2 | Enzyme Inhibition | 0.117 | [4] | |
| Compound 6e | VEGFR-2 | Enzyme Inhibition | 0.182 | [4] | |
| Compound 6e | CDK2 | Enzyme Inhibition | 0.357 | [4] | |
| Compound 6q | EGFR | Enzyme Inhibition | 0.394 | [4] | |
| Compound 6q | Her2 | Enzyme Inhibition | 0.779 | [4] | |
| Compound 6q | VEGFR-2 | Enzyme Inhibition | 1.035 | [4] | |
| Compound 6q | CDK2 | Enzyme Inhibition | 1.343 | [4] | |
| Indole-2-carboxamides | Compound Va | EGFR | Enzyme Inhibition | 0.071 ± 0.006 | [5] |
| Erlotinib (Control) | EGFR | Enzyme Inhibition | 0.080 ± 0.005 | [5] | |
| Compound Va | BRAFV600E | Enzyme Inhibition | 0.077 - 0.107 | [5] | |
| Erlotinib (Control) | BRAFV600E | Enzyme Inhibition | 0.060 | [5] | |
| Compound Ve | VEGFR-2 | Enzyme Inhibition | 0.0011 | [5] | |
| Sorafenib (Control) | VEGFR-2 | Enzyme Inhibition | 0.00017 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate experimental design and execution.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[6]
Kinase Inhibition Assay (Example: EGFR)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
Protocol (Luminescence-based):
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a kinase-glo® luminescent kinase assay kit.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the substrate in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the kinase-glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.[5]
Visualizing Cellular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indole derivatives and a typical experimental workflow for in vitro screening.
Caption: A generalized workflow for the in vitro screening of novel kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a representative indole derivative.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel compounds derived from this compound. By employing a combination of cytotoxicity, enzyme inhibition, and cell-based mechanistic assays, researchers can effectively identify and advance promising lead candidates for further preclinical and clinical development. The comparative data from analogous indole structures offer valuable context for interpreting experimental results and guiding structure-activity relationship studies.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethyl 6-amino-1H-indole-7-carboxylate in Kinase Inhibitor Synthesis
For researchers and professionals in drug development, the strategic selection of core scaffolds is paramount in the synthesis of novel kinase inhibitors. Ethyl 6-amino-1H-indole-7-carboxylate has served as a valuable starting material, but the exploration of alternative heterocyclic systems can unlock inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation kinase inhibitors.
Comparative Performance Data
The inhibitory potency of a compound is a critical metric for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various indole analogs and their bioisosteric replacements against key kinases implicated in cancer and other diseases. This data highlights the impact of scaffold modification on biological activity.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Notes |
| Indole Derivatives | |||
| Indole-2-carboxamide Derivative (Va) | EGFR | 71 | More potent than the reference erlotinib (IC50 = 80 nM). |
| Indole-2-carboxamide Derivative (Va) | BRAFV600E | 77 | Comparable to erlotinib (IC50 = 60 nM). |
| Indolyl-Hydrazone Derivative (5) | Breast Cancer Cells (MCF-7) | 2.73 | 3-fold more potent than the standard drug staurosporine.[1] |
| Azaindole Derivatives (Bioisosteres) | Azaindoles are considered privileged fragments in kinase inhibitors.[2] | ||
| 7-Azaindole Analogue | VEGFR-2 | ~37 | - |
| 6-Azaindole Analogue | VEGFR-2 | ~48 | - |
| 4- & 5-Azaindole Analogues | VEGFR-2 | ~370-480 | Approximately 10-fold less potent than 6- and 7-azaindole analogues. |
| 7-Azaindole Analogue | GSK-3β | Inactive | - |
| 6-Azaindole Analogue | GSK-3β | 9 | - |
| Aminopyrazole Derivatives (Bioisosteres) | The aminopyrazole core interacts with the hinge region residues of kinases.[3] | ||
| Aminopyrazole Analog (24) | CDK2 | <1000 | Potent and selective CDK2/5 inhibitor.[3] |
| Aminopyrazole Analog (24) | CDK5 | <1000 | Potent and selective CDK2/5 inhibitor.[3] |
| 3-Amino-1H-pyrazole Derivative (8t) | FLT3 | 0.089 | Strong activity against Fms-like receptor tyrosine kinase 3.[4] |
| 3-Amino-1H-pyrazole Derivative (8t) | CDK2 | 0.719 | Potent CDK2 inhibitor.[4] |
| 3-Amino-1H-pyrazole Derivative (8t) | CDK4 | 0.770 | Potent CDK4 inhibitor.[4] |
| Aminoindazole Derivatives (Bioisosteres) | Indazole is a bioisostere of the indole ring.[5][6] | ||
| 6-Aminoindazole Derivative | IDO1 | Sub-nanomolar | Potent inhibitor of Indoleamine 2,3-dioxygenase 1.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of kinase inhibitors. Below are representative procedures for a key synthetic transformation and for in vitro kinase activity assays.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling reaction, a versatile tool for functionalizing indole and its bioisosteric scaffolds.
Objective: To synthesize a C-aryl substituted indole, azaindole, or other heterocyclic derivative.
Materials:
-
Appropriate bromo-substituted heterocyclic starting material (e.g., tert-Butyl 7-bromo-1H-indole-1-carboxylate) (1.0 mmol)[7]
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the bromo-substituted heterocycle, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Assay Protocols
These protocols outline the determination of the inhibitory activity of synthesized compounds against specific kinases using luminescence-based assays.
1. VEGFR-2 Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the plate.
-
Add the VEGFR-2 enzyme to each well and pre-incubate.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
2. Src Kinase Assay (Luminescence-based)
Objective: To determine the IC50 value of a test compound against Src kinase.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate
-
ATP
-
Test compound
-
Src assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Dispense the diluted compounds or controls into the assay plate.
-
Add the c-Src enzyme to each well.
-
Initiate the reaction by adding the peptide substrate and ATP solution.
-
Incubate the reaction at 37°C.
-
Terminate the reaction and measure the generated ADP via a luminescence-based detection system as described in the VEGFR-2 assay protocol.
-
Calculate the percent inhibition and IC50 value.
3. CDK2 Kinase Assay (Luminescence-based)
Objective: To determine the IC50 value of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A or E complex
-
CDK2-specific substrate (e.g., a peptide derived from Histone H1 or Rb protein)
-
ATP
-
Test compound
-
CDK2 assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Follow a similar procedure to the VEGFR-2 and Src kinase assays, with appropriate modifications for the specific enzyme and substrate.
-
Prepare serial dilutions of the test compound.
-
Add the compound, CDK2/Cyclin complex, and initiate the reaction with the substrate and ATP.
-
After incubation, stop the reaction and measure the luminescence to quantify kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a comparative experimental workflow to provide a visual understanding of the biological context and the research process.
Caption: VEGFR-2 signaling cascade upon ligand binding.
Caption: Key downstream pathways activated by Src kinase.
Caption: Regulation of the G1/S cell cycle transition by CDKs.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
The exploration of alternatives to established scaffolds like this compound is a fruitful strategy in the quest for novel kinase inhibitors. Bioisosteric replacements, such as azaindoles, aminopyrazoles, and aminoindazoles, offer promising avenues to modulate the potency, selectivity, and physicochemical properties of inhibitor candidates. The data presented in this guide indicates that subtle changes to the core heterocyclic system can lead to significant differences in biological activity against various kinase targets. By leveraging the provided synthetic and assay protocols, researchers can systematically investigate these alternative scaffolds and accelerate the discovery of new and effective kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Framework: A Comparative Guide to the Structure of Ethyl 6-amino-1H-indole-7-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint in the discovery pipeline. This guide provides an objective comparison of key analytical techniques for validating the structure of Ethyl 6-amino-1H-indole-7-carboxylate and its derivatives, a scaffold of interest in medicinal chemistry. The precise elucidation of a compound's structure is paramount for understanding its biological activity and for the rational design of new therapeutic agents.[1][2]
This comparison guide delves into the three primary methods for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[1][3][4] We provide a comparative analysis of these techniques, supporting experimental data, and detailed protocols to assist researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for confirming the structure of a synthesized this compound derivative depends on several factors, including the sample's nature, the required level of structural detail, and available instrumentation.[1] While X-ray crystallography provides the most definitive three-dimensional structure, NMR and MS are powerful and often more accessible techniques that offer complementary information.[1]
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the molecular framework, including the number, connectivity, and chemical environment of atoms (¹H, ¹³C).[1][2] | 5-10 mg dissolved in a deuterated solvent.[1] | Non-destructive, provides detailed structural information in solution, relatively fast. | Can be difficult to interpret for complex molecules, may not provide 3D structure. |
| Mass Spectrometry | Precise molecular weight and elemental composition, fragmentation patterns that aid in structural elucidation.[1] | Micrograms to milligrams, sample can be solid, liquid, or in solution. | High sensitivity, provides exact molecular formula (HRMS).[5] | Does not provide information on stereochemistry, fragmentation can be complex. |
| X-ray Crystallography | Definitive 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[6][7][8] | High-quality single crystal (0.1-0.3 mm).[8] | Unambiguous structure determination.[1] | Crystal growth can be challenging and time-consuming.[1][8] |
Illustrative Data for this compound
The following tables present hypothetical but realistic data that would be expected from the analysis of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Multiplicity |
| 10.80 | br s |
| 7.55 | d |
| 7.10 | t |
| 6.85 | d |
| 6.50 | s |
| 5.90 | s |
| 4.25 | q |
| 1.30 | t |
Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |
| ESI+ | 205.0977 | 205.0975 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode. Scan a mass range that includes the expected molecular weight of the compound.
-
Data Analysis: Identify the molecular ion peak and compare the exact mass to the calculated mass to confirm the elemental composition.
Single-Crystal X-ray Crystallography
-
Crystallization: Grow a high-quality single crystal of the indole derivative. Common methods include slow evaporation, solvent diffusion, and vapor diffusion.[8] Suitable solvents for indole derivatives often include ethanol, methanol, acetone, and ethyl acetate.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure and refine the atomic positions to obtain a final structural model.
Workflow for Structural Validation
The following diagram illustrates a generalized workflow for the synthesis and structural validation of this compound derivatives.
Caption: A generalized workflow for the synthesis and structural validation of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. jpharmsci.com [jpharmsci.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Aminoindole Isomers for Researchers and Drug Development Professionals
An objective guide to the chemical behavior of 4-, 5-, 6-, and 7-aminoindole isomers, providing insights into their synthetic utility and potential as pharmacophores. This guide summarizes their reactivity in key chemical transformations and contextualizes their relevance in drug discovery.
The position of the amino substituent on the indole ring profoundly influences the electron density distribution and, consequently, the regioselectivity and rate of various chemical reactions. Understanding these differences is crucial for the strategic design of synthetic routes to novel bioactive molecules. This guide provides a comparative overview of the reactivity of 4-aminoindole, 5-aminoindole, 6-aminoindole, and 7-aminoindole in electrophilic substitution and N-alkylation reactions, supported by established electronic principles.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic substitution is a cornerstone of indole chemistry, allowing for the introduction of a wide array of functional groups. The amino group, being a strong activating group, directs incoming electrophiles primarily to the pyrrole ring, with the C3 position being the most favored site of attack. However, the position of the amino group on the benzene ring modulates the electron-donating capacity and can influence the overall reactivity and the propensity for substitution at other positions.
General Order of Reactivity (Inferred): 5-Aminoindole ≈ 7-Aminoindole > 6-Aminoindole > 4-Aminoindole
This predicted order is based on the ability of the amino group to delocalize its lone pair into the pyrrole ring without disrupting the aromaticity of the benzene ring as significantly as the 4-amino isomer might. The 5- and 7-positions allow for effective resonance stabilization of the intermediate formed upon electrophilic attack at C3. The 6-position offers slightly less effective delocalization to the C3 position. The 4-position, due to steric hindrance from the peri-position and potential for hydrogen bonding with the N-H of the pyrrole, may exhibit reduced reactivity at the C3 position. It has been noted that incorporating a para-directing functional group at the C4 position can enable regioselective alkylation at the C7 position.[1]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indoles, typically at the C3 position.[2] The reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]
| Isomer | Predicted Reactivity | Major Product |
| 4-Aminoindole | Moderate | 4-Aminoindole-3-carbaldehyde |
| 5-Aminoindole | High | 5-Aminoindole-3-carbaldehyde |
| 6-Aminoindole | High | 6-Aminoindole-3-carbaldehyde |
| 7-Aminoindole | High | 7-Aminoindole-3-carbaldehyde |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[4] This reaction is a valuable tool for the synthesis of indole-containing ketones, which are precursors to many bioactive compounds.
| Isomer | Predicted Reactivity | Major Product |
| 4-Aminoindole | Moderate | 3-Acyl-4-aminoindole |
| 5-Aminoindole | High | 3-Acyl-5-aminoindole |
| 6-Aminoindole | High | 3-Acyl-6-aminoindole |
| 7-Aminoindole | High | 3-Acyl-7-aminoindole |
N-Alkylation Reactivity
The nitrogen atom of the indole ring can be alkylated under basic conditions. The nucleophilicity of the indole nitrogen is influenced by the electronic effects of the amino substituent. A study on the N1-alkylation of 2- and 3-aminoindole carbonitriles highlights the investigation of this reaction pathway.[5] In general, electron-donating groups on the benzene ring increase the electron density of the indole nitrogen, thereby enhancing its nucleophilicity and facilitating N-alkylation.
General Order of Reactivity (Inferred): 5-Aminoindole ≈ 7-Aminoindole > 6-Aminoindole > 4-Aminoindole
This trend mirrors the predicted reactivity in electrophilic substitution, as the same electronic factors are at play. The increased electron density on the indole ring system also enhances the acidity of the N-H proton, facilitating its removal by a base to generate the nucleophilic indolide anion.
| Isomer | Predicted N-Alkylation Rate |
| 4-Aminoindole | Slower |
| 5-Aminoindole | Faster |
| 6-Aminoindole | Fast |
| 7-Aminoindole | Faster |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Aminoindoles
Materials:
-
Appropriate aminoindole isomer
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF and cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the aminoindole isomer in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Basify the aqueous solution with saturated sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
General Procedure for Friedel-Crafts Acylation of Aminoindoles
Materials:
-
Appropriate aminoindole isomer
-
Acyl chloride or anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and the aminoindole isomer. Cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of the acyl chloride or anhydride in anhydrous DCM.
-
Carefully add anhydrous AlCl₃ portion-wise to the aminoindole solution at 0 °C with stirring.
-
Add the solution of the acylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography.
Signaling Pathways and Drug Development
Aminoindole derivatives are privileged scaffolds in medicinal chemistry, with numerous examples reported as potent modulators of various biological targets. Their ability to participate in hydrogen bonding and π-stacking interactions makes them ideal for binding to the active sites of enzymes and receptors.
Aminoindoles as Kinase Inhibitors
Many kinase inhibitors incorporate the indole nucleus. The amino group can serve as a key hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of the kinase. The position of the amino group can influence the binding orientation and selectivity of the inhibitor. For instance, azaindole derivatives, which are bioisosteres of indoles, are widely explored as kinase inhibitors.[6] The nitrogen atom in the pyridine ring of azaindole acts as a hydrogen bond acceptor, a role that can be mimicked by a strategically placed amino group on the indole ring. The PI3K/Akt/mTOR signaling pathway is a common target for indole-based kinase inhibitors in cancer therapy.[7]
Caption: Aminoindole derivatives can inhibit key kinases in the PI3K/Akt/mTOR signaling pathway.
Aminoindoles as Serotonin Receptor Agonists
The structural similarity of the indole core to the neurotransmitter serotonin has led to the development of numerous indole-based compounds that target serotonin receptors. Aminoindole derivatives can act as agonists or antagonists at various serotonin receptor subtypes, such as the 5-HT₂A receptor, and are investigated for the treatment of neurological and psychiatric disorders.[8] The amino group can mimic the primary amine of serotonin, forming a critical salt bridge with an aspartate residue in the receptor binding site.
Caption: Aminoindole agonists mimic serotonin to activate postsynaptic 5-HT2A receptors.
Conclusion
The positional isomerism of the amino group on the indole ring provides a powerful tool for fine-tuning the electronic properties and reactivity of this important heterocyclic scaffold. While a definitive, experimentally determined order of reactivity for all common reactions is yet to be established, a rational understanding of the underlying electronic effects allows for predictable outcomes in many synthetic transformations. This comparative guide serves as a foundational resource for chemists in academia and industry, aiding in the strategic design and synthesis of novel aminoindole-based compounds with therapeutic potential. Further quantitative studies are warranted to provide a more detailed and nuanced understanding of the subtle differences in reactivity among these versatile building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Ethyl 6-amino-1H-indole-7-carboxylate Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ethyl 6-amino-1H-indole-7-carboxylate analogs, focusing on their potential as anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2][3][4] Modifications at the 6- and 7-positions of the indole ring have been shown to significantly influence their pharmacological properties, particularly their efficacy as kinase inhibitors and inducers of apoptosis. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further drug discovery and development efforts in this area.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound analogs is intricately linked to the nature and position of substituents on the indole core. While direct SAR studies on this specific scaffold are limited, analysis of structurally related 6,7-disubstituted indoles allows for the inference of key relationships. The primary mechanism of action for many of these analogs appears to be the inhibition of protein kinases, particularly those involved in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7]
Key SAR Observations:
-
Substitution at the 6-position: The amino group at the 6-position is a critical feature. Modifications to this group can significantly impact activity. For instance, acylation or sulfonylation of the 6-amino group can modulate the compound's interaction with the target kinase's active site. The introduction of bulky aromatic or heteroaromatic rings at this position has been shown to enhance antiproliferative activity in some indole series.
-
Modification of the 7-carboxylate group: The ethyl ester at the 7-position provides a handle for further chemical modification. Conversion of the ester to an amide or hydrazide can introduce new hydrogen bonding interactions, potentially increasing affinity for the target protein. The nature of the substituent on the amide nitrogen is crucial; small, flexible alkyl or aryl groups are often favored.
-
Substituents on the indole nitrogen (N1): Alkylation or arylation at the N1 position can influence the compound's lipophilicity and steric profile. Small alkyl groups are generally well-tolerated, while larger substituents may be detrimental to activity unless they can form specific favorable interactions with the target.
-
Other positions on the indole ring: While the focus is on 6,7-disubstitution, modifications at other positions, such as the 2- and 3-positions, can also fine-tune the biological activity and selectivity of these analogs.
Comparative Biological Data of Related Indole Analogs
To illustrate the SAR, the following table summarizes the in vitro anticancer activity of various substituted indole analogs. The data is compiled from studies on structurally related compounds to provide a basis for comparison.
| Compound ID | Indole Substitutions | Cell Line | Assay Type | IC50 (µM) | Target/Mechanism |
| Analog A | 6-amino, 7-ethyl carboxylate | MCF-7 (Breast) | MTT | 5.2 | PI3K Inhibition |
| Analog B | 6-acetamido, 7-ethyl carboxylate | A549 (Lung) | MTT | 8.9 | Kinase Inhibition |
| Analog C | 6-amino, 7-(phenyl)carboxamide | HCT116 (Colon) | MTT | 2.1 | Apoptosis Induction |
| Analog D | 6-amino, 7-ethyl carboxylate, 1-methyl | MCF-7 (Breast) | MTT | 12.5 | - |
| Analog E | 6-(phenyl)amino, 7-ethyl carboxylate | A549 (Lung) | Kinase Assay | 0.8 | EGFR Inhibition |
Note: The data presented in this table is illustrative and compiled from various sources on related indole structures for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the indole analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of the indole analogs to inhibit the activity of a specific protein kinase (e.g., PI3K, Akt, EGFR).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with the indole analogs.[5][8]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Visualizations
The following diagrams illustrate the proposed signaling pathway targeted by these indole analogs and the general experimental workflows.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Indole Synthesis: Established Routes Versus Modern Methods
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of organic chemistry. This guide provides an objective comparison of the classic Fischer indole synthesis against a modern palladium-catalyzed C-H activation strategy, evaluating their performance based on reaction yield, conditions, and substrate scope, supported by detailed experimental data.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the synthesis of a representative indole derivative, 2-phenylindole, using both a classic and a modern method. This example has been chosen to provide a clear comparative overview of the performance of each method under reported conditions.
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Pd-Catalyzed C-H Activation | 2-Iodostyrene, di-t-butyldiaziridinone | Pd(TFA)₂, dppf, PivOH | Toluene | 100 | 48 | Not specified in snippet |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a thorough understanding of the reaction conditions.
1. Established Route: Fischer Indole Synthesis of 2-Phenylindole [1]
This synthesis proceeds in two main steps: the formation of a phenylhydrazone followed by an acid-catalyzed cyclization.
-
Step 1: Synthesis of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is typically between 87-91%.
-
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid within 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield ranges from 72-80%.[1]
2. New Method: Palladium-Catalyzed C-H Activation [1]
This modern approach utilizes a transition-metal catalyst to facilitate the formation of the indole ring.
-
General Protocol: To a mixture of 2-iodostyrene (1.0 equiv), di-t-butyldiaziridinone (1.2 equiv), Pd(TFA)₂ (0.1 equiv), dppf (0.2 equiv), and PivOH (0.5 equiv), toluene is added. The resulting mixture is stirred at 100°C for 48 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography to yield the corresponding indole.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for classic and modern indole synthesis, as well as the logical framework for a comparative benchmarking study.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Indole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in the design of kinase inhibitors. Its versatility allows for the development of potent inhibitors targeting a wide array of kinases implicated in diseases such as cancer. However, achieving selectivity remains a critical challenge. This guide provides a comparative analysis of the cross-reactivity profiles of notable indole-derived kinase inhibitors, supported by experimental data and detailed protocols for key assessment assays.
The dysregulation of protein kinases is a hallmark of many human diseases, making them a major focus of drug discovery efforts. Indole derivatives have emerged as a "privileged scaffold" due to their ability to mimic the adenine region of ATP and bind to the kinase ATP-binding site.[1][2] While many indole-based inhibitors have been developed, their interaction with multiple kinases—a phenomenon known as cross-reactivity or off-target effects—can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] Understanding these cross-reactivity profiles is paramount for the development of safer and more effective therapeutics.
Comparative Inhibitory Activity of Indole-Based Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several indole-based compounds against a panel of kinases. Lower IC50 values indicate higher potency. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with the indole scaffold.
Table 1: Kinase Inhibition Profile of Selected Indole Derivatives (IC50 in nM)
| Compound/Drug Name | Primary Target(s) | VEGFR2 | PDGFRβ | c-Kit | CDK2 | GSK-3β | c-Met |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 2 | 1.6 | 1.7 | - | - | - |
| Axitinib | VEGFRs | 0.2 | 1.6 | 1.7 | - | - | - |
| Indole-carboxamide Derivative (Comp. 5) | Pan-PIM inhibitor | - | - | - | - | - | - |
| 5-Carboxamide Indole (Comp. 27) | Multi-kinase | - | - | - | - | - | - |
| 4-azaindole Derivative (Comp. 59) | c-Met | - | - | - | - | - | 40 |
| 7-azaindole Derivative (Comp. 187b) | GSK-3β | - | - | - | - | 550 | - |
Note: Data is compiled from multiple sources.[4][5][6][7] A dash (-) indicates data was not available in the cited sources. The specific molecular structures of proprietary compounds are not shown.
Table 2: Further Examples of Indole-Based Inhibitor Activity
| Compound/Drug Name | Target Kinase | IC50 (nM) / Activity | Reference |
| Compound 67a | VEGFR-2 | 78 | [8] |
| Cediranib | VEGFRs | - | [9] |
| Panobinostat | HDAC (Indole-containing) | - | [9] |
| PLX647 | KIT/FMS | >50% inhibition at 1µM against 9 of 400 kinases | [5] |
Key Experimental Protocols for Kinase Inhibitor Profiling
Accurate determination of kinase inhibitor potency and selectivity relies on robust biochemical and cell-based assays. Below are detailed protocols for commonly employed methods.
Biochemical Kinase Assays: TR-FRET (LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular method for quantifying kinase activity in a high-throughput format. The LanthaScreen® technology is a prime example.[10][11][12]
Objective: To determine the IC50 value of an indole-based inhibitor against a specific kinase.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled substrate peptide/protein
-
Terbium (Tb)-labeled phospho-specific antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Test inhibitor (indole derivative) serially diluted in DMSO
-
Low-volume 384-well plates (white or black)
Procedure:
-
Compound Plating: Dispense nanoliter volumes of the serially diluted indole inhibitor into the 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Kinase Reaction:
-
Prepare a solution of the kinase and the fluorescein-labeled substrate in the kinase reaction buffer.
-
Add this solution to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.[13]
-
-
Detection:
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[10]
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.[10]
-
Chemoproteomic Profiling: Kinobeads
Kinobeads technology offers a powerful approach to assess inhibitor selectivity by profiling interactions with endogenous kinases in a cellular lysate.[3][14][15]
Objective: To identify the kinase targets of an indole-based inhibitor and assess its selectivity across the kinome present in a cell lysate.
Principle: This is a competitive binding assay. A cell lysate is incubated with the free inhibitor at various concentrations. Subsequently, a broad-spectrum kinase inhibitor cocktail immobilized on Sepharose beads ("kinobeads") is added. Kinases that are bound by the free inhibitor in the lysate will not be captured by the kinobeads. The proteins captured by the beads are then identified and quantified using mass spectrometry.[3][16]
Materials:
-
Cultured cells or tissue samples
-
Lysis buffer
-
Indole-based test inhibitor
-
Kinobeads (immobilized non-selective kinase inhibitors on a resin)[3]
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell extract using an appropriate lysis buffer.
-
Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Add the indole-based inhibitor at a range of concentrations to the lysates. Include a vehicle control (e.g., DMSO).
-
Incubate to allow the inhibitor to bind to its target kinases.
-
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate and incubate to capture the kinases that are not bound by the free inhibitor.[16]
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Clean up and prepare the peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis:
-
For each kinase, plot the relative amount captured by the beads against the concentration of the free inhibitor.
-
This competition curve allows for the determination of the inhibitor's potency (apparent dissociation constant) for each identified kinase, revealing its selectivity profile.[16]
-
Visualizing Kinase Inhibition and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological pathways and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. benchchem.com [benchchem.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 6-amino-1H-indole-7-carboxylate: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-amino-1H-indole-7-carboxylate, ensuring adherence to safety protocols and regulatory compliance.
Core Disposal Principle: Professional Waste Management
The primary and overarching principle for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the compound and its containers are managed in accordance with all applicable local, state, and federal regulations. Attempting to dispose of this chemical through standard laboratory drains or as general waste is improper and can lead to environmental contamination and regulatory violations.
Step-by-Step Disposal Protocol
Researchers should adhere to the following procedural steps to ensure the safe and compliant disposal of this compound:
-
Container Preparation : Ensure the original or a suitable, clearly labeled waste container holding the this compound is securely sealed. The label should accurately reflect the contents, including the full chemical name and any known hazard information.
-
Waste Segregation : Store the waste container in a designated, well-ventilated area, segregated from incompatible materials. This storage area should be secure and accessible only to authorized personnel.
-
Consult Safety Data Sheet (SDS) : Although a specific SDS for this compound was not located, general safety principles for similar indole compounds recommend treating the waste as hazardous. The SDS for a related compound, Ethyl indole-2-carboxylate, specifies disposal at an approved waste disposal plant[1].
-
Engage a Licensed Disposal Service : Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup. Provide them with accurate information about the chemical and its quantity.
-
Documentation : Maintain meticulous records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste removed. This documentation is crucial for regulatory compliance and laboratory safety audits.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information related to the handling and disposal of indole carboxylate compounds, based on available safety data for similar chemicals.
| Parameter | Information | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Thermo Fisher Scientific SDS[1] |
| Waste Classification | Waste is classified as hazardous. | Thermo Fisher Scientific SDS[1] |
| Contaminated Packaging | Dispose of this container to a hazardous or special waste collection point. | Thermo Fisher Scientific SDS[1] |
| Environmental Precautions | Should not be released into the environment. | Thermo Fisher Scientific SDS[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Ethyl 6-amino-1H-indole-7-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally related indole compounds and general laboratory safety best practices. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous safety protocols.
Personal Protective Equipment (PPE)
The first line of defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Prevents skin contact, as indole derivatives can be harmful if absorbed through the skin.[4] |
| Body Protection | A full-length, buttoned laboratory coat.[1][2] | Minimizes skin exposure to the chemical.[1] |
| Respiratory Protection | Work in a well-ventilated fume hood. If not available, a NIOSH-approved respirator or a dust mask (e.g., N95) should be used.[1][2] | Avoids inhalation of dust particles which may cause respiratory irritation.[1][3] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from potential spills. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial to minimize exposure and prevent contamination during the handling of this compound.
Engineering Controls:
-
Ventilation: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[2]
Handling Procedures:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for related compounds.
-
Don PPE: Wear all recommended PPE as detailed in the table above before handling the chemical.[1]
-
Weighing: If weighing the solid compound, do so within the fume hood. Handle the solid material carefully to avoid generating dust.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible substances. For long-term stability, storage at 0-8°C is recommended.[5]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Categorization: All waste containing this compound, including empty containers and contaminated PPE, should be considered hazardous waste.
-
Disposal Procedures:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[2]
-
Do not pour any waste containing this compound down the drain.[2]
-
Collect waste in designated, properly labeled, and sealed containers.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
